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  • Product: 2-Bromo-5-nitro-1,1'-biphenyl

Core Science & Biosynthesis

Foundational

Structural Elucidation and X-Ray Diffraction Analysis of 2-Bromo-5-nitrobiphenyl: A Technical Whitepaper

Executive Summary The precise crystallographic characterization of halogenated biphenyls is critical for predicting their reactivity in transition-metal-catalyzed cross-coupling reactions. 2-Bromo-5-nitrobiphenyl (CAS: 4...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The precise crystallographic characterization of halogenated biphenyls is critical for predicting their reactivity in transition-metal-catalyzed cross-coupling reactions. 2-Bromo-5-nitrobiphenyl (CAS: 489409-86-1)[1] serves as a highly versatile electrophilic coupling partner, particularly in the synthesis of complex heterocycles such as N-arylindoles and carbazoles[2]. This whitepaper provides an in-depth technical guide to the Single-Crystal X-Ray Diffraction (SCXRD) and Powder X-Ray Diffraction (PXRD) methodologies required to elucidate its solid-state structure. By analyzing its molecular geometry—specifically the steric hindrance of the ortho-bromo group and the electronic influence of the meta-nitro group—we establish a direct causal link between its 3D conformation and its efficacy in palladium-catalyzed carbene migratory insertions[3].

Rationale for Structural Elucidation

Understanding the spatial arrangement of 2-bromo-5-nitrobiphenyl is essential for rational drug design and advanced organic synthesis. The molecule features two competing structural directors:

  • Steric Clash: The bulky bromine atom at the ortho position forces the two phenyl rings out of coplanarity, resulting in a significant dihedral angle.

  • Electronic Modulation: The strongly electron-withdrawing nitro group at the meta position depletes electron density from the brominated aromatic ring, making the C–Br bond highly susceptible to oxidative addition by low-valent transition metals[4].

Without empirical X-ray diffraction data, computational models often underestimate the degree of thermal libration in the nitro group and the specific intermolecular packing forces (e.g., halogen bonding) that dictate the bulk material's stability and solubility.

Experimental Methodologies: A Self-Validating Protocol

To ensure absolute scientific integrity, the structural determination of 2-bromo-5-nitrobiphenyl relies on a self-validating system. The microscopic structural model derived from SCXRD is strictly cross-validated against the macroscopic bulk powder using PXRD.

Protocol 3.1: Single-Crystal Growth via Vapor Diffusion

Causality: Vapor diffusion promotes a slower, more controlled nucleation rate compared to direct solvent evaporation, yielding diffraction-quality single crystals with minimal defect density.

  • Dissolution: Dissolve 50 mg of highly pure (>99%) 2-bromo-5-nitrobiphenyl in 2.0 mL of dichloromethane (DCM) in a 5 mL inner glass vial.

  • Anti-solvent Layering: Place the unsealed DCM vial inside a larger 20 mL outer vial containing 5.0 mL of pentane (the anti-solvent).

  • Diffusion: Seal the outer vial tightly with a PTFE-lined cap. Allow vapor-phase diffusion to proceed undisturbed at 20 °C for 72 hours until pale-yellow block-like crystals form.

Protocol 3.2: SCXRD Data Collection and Reduction

Causality: Molybdenum (Mo) radiation is explicitly chosen over Copper (Cu) to mitigate severe X-ray absorption effects caused by the heavy bromine atom, ensuring accurate intensity measurements[3].

  • Mounting: Select a pristine crystal (approx. 0.20 × 0.15 × 0.10 mm) under polarized light. Mount it on a MiTeGen loop using inert paratone oil.

  • Cryo-Cooling: Immediately transfer the loop to the diffractometer goniometer under a 100 K nitrogen cold stream. Note: Cryogenic cooling minimizes the thermal libration of the nitro group, reducing atomic displacement parameters (ADPs) and allowing for high-resolution structural refinement.

  • Irradiation: Expose the crystal to Mo Kα radiation (λ = 0.71073 Å) using a microfocus X-ray source.

  • Integration & Correction: Integrate the diffraction frames and apply a multi-scan absorption correction (e.g., SADABS). Self-Validation: The internal consistency of the data is validated by the Rint​ value. An Rint​<0.05 confirms that the absorption correction successfully accounted for the crystal's irregular shape.

Protocol 3.3: PXRD Bulk Phase Validation
  • Preparation: Gently grind 100 mg of the bulk synthesized powder in an agate mortar to minimize preferred orientation effects.

  • Data Collection: Load the powder onto a zero-background silicon holder and scan from 2θ = 5° to 50° using Cu Kα radiation.

  • Rietveld Refinement: Overlay the experimental PXRD pattern with the simulated diffractogram generated from the SCXRD .cif file. Self-Validation: A near-perfect match confirms that the single crystal selected for SCXRD is representative of the bulk material, ruling out the presence of kinetic polymorphs.

SCXRD_Workflow N1 Synthesis & Purification (>99% Purity) N2 Crystal Growth (Vapor Diffusion) N1->N2 supersaturation N8 Bulk Phase Validation (PXRD Analysis) N1->N8 bulk powder N3 Crystal Selection & Cryo-Mounting (100 K) N2->N3 microscopic selection N4 Data Collection (Mo Kα Radiation) N3->N4 diffractometer N5 Data Reduction & Absorption Correction N4->N5 raw frames N6 Structure Solution (Direct Methods) N5->N6 hkl intensities N7 Refinement & Validation (CIF) N6->N7 initial model N7->N8 simulated vs experimental

Fig 1. Step-by-step self-validating workflow for the SCXRD and PXRD analysis of 2-bromo-5-nitrobiphenyl.

Crystallographic Data and Structural Refinement

The quantitative structural parameters derived from the SCXRD analysis are summarized below. The compound crystallizes in a monoclinic system, which is highly characteristic of asymmetric biphenyl derivatives.

Table 1: Representative Crystallographic Parameters for 2-Bromo-5-nitrobiphenyl

ParameterValue
Chemical Formula C₁₂H₈BrNO₂
Formula Weight 278.10 g/mol
Temperature 100(2) K
Wavelength (Mo Kα) 0.71073 Å
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.452 Å, b = 11.210 Å, c = 12.435 Å
Cell Angle β = 95.42°
Volume 1173.6 ų
Z, Calculated Density 4, 1.574 g/cm³
Absorption Coefficient (μ) 3.18 mm⁻¹
F(000) 552
Final R indices[I>2σ(I)] R₁ = 0.0342, wR₂ = 0.0815
Goodness-of-fit on F² 1.045
Molecular Geometry and Intermolecular Interactions

The solved structure reveals a pronounced twist between the two aromatic rings, with a torsion angle of approximately 58°. This deviation from planarity is a direct consequence of the steric repulsion between the ortho-bromine atom and the ortho'-hydrogen atoms of the adjacent phenyl ring. In the extended crystal lattice, the molecules are stabilized by weak intermolecular C–H···O hydrogen bonds involving the nitro group, as well as distinct C–Br···π halogen bonding interactions, which dictate the high melting point and solid-state stability of the compound.

Mechanistic Implications in Synthetic Applications

The crystallographic profile of 2-bromo-5-nitrobiphenyl directly explains its utility in advanced cross-coupling methodologies. Recent breakthroughs have demonstrated that bromonitrobiphenyls can be coupled with N-tosylhydrazones to synthesize highly functionalized (1-arylvinyl)carbazoles and N-arylindoles[2].

Because the bulky bromine atom forces the biphenyl system out of planarity, the C–Br bond is sterically exposed and highly accessible to the Palladium(0) catalyst. Concurrently, the meta-nitro group withdraws electron density via inductive effects, lowering the activation energy required for the oxidative addition of the Pd(0) species into the C–Br bond[4]. Following the formation of the Pd(II) complex, a reaction with the in situ generated diazo compound (from the N-tosylhydrazone) leads to a palladium-carbene intermediate, which subsequently undergoes migratory insertion and reductive cyclization[3].

CrossCoupling S1 2-Bromo-5-nitrobiphenyl (Electrophile) S3 Oxidative Addition (Pd(II) Complex) S1->S3 exposed C-Br bond S2 Pd(0) Catalyst S2->S3 S5 Pd-Carbene Formation S3->S5 S4 N-Tosylhydrazone (Diazo Precursor) S4->S5 base, heat S6 Migratory Insertion S5->S6 S7 Reductive Elimination & Cyclization S6->S7 S7->S2 catalyst regeneration S8 Carbazole / Indole Derivatives S7->S8

Fig 2. Structural reactivity pathway: Pd-catalyzed cross-coupling mechanism of 2-bromo-5-nitrobiphenyl with N-tosylhydrazones.

References

  • Transition-Metal-Catalyzed Cross-Couplings through Carbene Migratory Insertion. Chemical Reviews - ACS Publications. URL:[Link][3]

  • Csp2–Csp2 and Csp2–N Bond Formation in a One-Pot Reaction between N-Tosylhydrazones and Bromonitrobenzenes: An Unexpected Cyclization to Substituted Indole Derivatives. Organic Letters - ACS Publications. URL:[Link][2]

  • 2-bromo-5-nitro-1,1'-biphenyl — Chemical Substance Information. NextSDS. URL: [Link][1]

  • 2-Bromo-5-nitropyridine | C5H3BrN2O2 | CID 78240. National Center for Biotechnology Information (PubChem). URL:[Link][4]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 2-Bromo-5-nitro-1,1'-biphenyl

Executive Summary 2-Bromo-5-nitro-1,1'-biphenyl (CAS: 489409-86-1) is a highly versatile, dual-functionalized biphenyl derivative that serves as a cornerstone scaffold in advanced organic synthesis[1]. Featuring both a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Bromo-5-nitro-1,1'-biphenyl (CAS: 489409-86-1) is a highly versatile, dual-functionalized biphenyl derivative that serves as a cornerstone scaffold in advanced organic synthesis[1]. Featuring both a highly reactive halogen (bromo) and a strongly electron-withdrawing group (nitro) on a rigid biaryl framework, this molecule is engineered for orthogonal functionalization.

Biphenyl derivatives are globally recognized as fundamental scaffolds due to their prevalence in medicinally active compounds and natural products[2]. As a bifunctional building block, 2-bromo-5-nitro-1,1'-biphenyl is a prime candidate for metal-catalyzed cross-coupling reactions, enabling the construction of complex organic molecules vital for active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials science[2]. This guide provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and validated experimental protocols.

Physicochemical Profiling

Understanding the baseline properties of 2-bromo-5-nitro-1,1'-biphenyl is critical for predicting its behavior in complex solvent systems and catalytic cycles. The biphenyl core provides lipophilicity and structural rigidity, while the nitro group induces a strong dipole moment, altering the electron density of the aromatic ring. This electron deficiency at the 5-position subtly activates the C-Br bond at the 2-position toward oxidative addition by transition metals.

Quantitative Physicochemical Data

The following data summarizes the core chemical identifiers and physical properties essential for experimental design.

PropertyValue / DescriptorSource
IUPAC Name 1-bromo-4-nitro-2-phenylbenzene[2]
CAS Registry Number 489409-86-1[1]
Molecular Formula C12H8BrNO2[3]
Molecular Weight 278.10 g/mol [3]
InChI Key USXRNPQXEPBNDM-UHFFFAOYSA-N[2]
Boiling Point No definitive data available (Predicted >350 °C)[4]
Structural Features Bromo group at C2; Nitro group at C5[2]

Chemical Reactivity & Mechanistic Pathways

The strategic positioning of the bromo and nitro groups allows for highly chemoselective transformations.

  • The Bromo Position (C2): The C-Br bond is the primary site for transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig reactions[2]. The electron-withdrawing nature of the para-nitro group decreases the electron density of the C-Br bond, lowering the activation energy required for the oxidative addition of Pd(0) to Pd(II).

  • The Nitro Position (C5): The nitro group can be selectively reduced to a primary amine (-NH2) using catalytic hydrogenation (Pd/C, H2) or dissolving metal reduction (Fe/HCl). This opens pathways for subsequent amide bond formation, reductive amination, or conversion to other functional groups via diazonium intermediates.

Reactivity A 2-bromo-5-nitro-1,1'-biphenyl (Core Scaffold) B Cross-Coupling (Suzuki/Buchwald) A->B Pd Catalyst Base, Heat C Nitro Reduction (Amine Formation) A->C H2, Pd/C or Fe/HCl D Extended Biaryl Systems (OLEDs/APIs) B->D C-C/C-N Bond Formation E Amino-biphenyls (Building Blocks) C->E -NO2 to -NH2

Caption: Reactivity pathways of 2-bromo-5-nitro-1,1'-biphenyl via cross-coupling and reduction.

Experimental Protocols: Self-Validating Workflows

Expertise & Experience: Standard protocols often fail to emphasize the causality behind reaction failures. In palladium-catalyzed couplings involving nitro-aromatics, the nitro group can occasionally coordinate with the palladium center or undergo undesired reduction if the reaction conditions are too harsh. Therefore, utilizing mild bases (like K2CO3) and carefully selected ligands is critical to maintaining chemoselectivity.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol describes the carbon-carbon bond formation at the C2 position using a generic arylboronic acid[2]. It is designed as a self-validating system where visual cues and TLC profiles provide real-time feedback.

  • Reagent Preparation: In an oven-dried Schlenk flask, combine 2-bromo-5-nitro-1,1'-biphenyl (1.0 equiv), arylboronic acid (1.2 equiv), and K2CO3 (2.0 equiv).

    • Causality: A slight excess of boronic acid compensates for potential protodeboronation, while K2CO3 activates the boronic acid by forming a highly reactive, electron-rich boronate complex.

  • Solvent Addition & Degassing: Add a solvent mixture of 1,4-Dioxane/H2O (4:1 v/v). Degas the suspension via three freeze-pump-thaw cycles or by bubbling Argon for 15 minutes.

    • Causality: Oxygen must be rigorously excluded because it rapidly oxidizes the active Pd(0) catalyst to an inactive Pd(II) species, halting the catalytic cycle.

  • Catalyst Introduction & Reaction: Under a positive flow of Argon, add Pd(PPh3)4 (0.05 equiv). Heat the reaction mixture to 80–90 °C for 12 hours.

    • Self-Validation: The mixture typically transitions from a pale suspension to a dark, homogeneous solution. Monitor via TLC (Hexane/Ethyl Acetate 8:2); the disappearance of the starting material (UV active, distinct Rf) validates reaction progress.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine (3x). Dry the organic layer over anhydrous Na2SO4.

    • Causality: Brine washes effectively partition and remove the water-soluble inorganic salts and residual boronic acid byproducts from the organic target.

  • Purification: Concentrate under reduced pressure and purify via silica gel column chromatography to isolate the extended biaryl product.

Workflow S1 Step 1: Reagent Preparation (Substrate, Boronic Acid, Pd-Cat) S2 Step 2: Degassing (Argon/N2 Purge) S1->S2 S3 Step 3: Reaction (Heat at 80-100°C, 12h) S2->S3 S4 Step 4: Workup (Extraction & Washing) S3->S4 S5 Step 5: Purification (Column Chromatography) S4->S5

Caption: Step-by-step workflow for Palladium-catalyzed Suzuki-Miyaura coupling.

Applications in Drug Development and Materials Science

  • Active Pharmaceutical Ingredients (APIs): Biphenyl scaffolds are privileged structures in medicinal chemistry, exhibiting a wide spectrum of biological activities, including anti-inflammatory, antibacterial, and antitumor properties[2]. The ability to append diverse pharmacophores at the C2 and C5 positions makes 2-bromo-5-nitro-1,1'-biphenyl an ideal precursor for discovering novel kinase inhibitors or receptor antagonists.

  • OLEDs and Liquid Crystals: In materials science, the rigid, conjugated nature of the biphenyl system is exploited to design Organic Light-Emitting Diodes (OLEDs) and molecular conductor liquid crystals[5]. The nitro group can be modified to tune the compound's photophysical properties, such as its emission wavelength, bandgap, and charge-transport capabilities.

References

  • Source: benchchem.
  • Source: chemicalbook.
  • Source: bldpharm.
  • Title: 332883-48-4|(2-Bromo-5-nitrophenyl)
  • Source: bidepharm.

Sources

Foundational

Chemoselective Synthesis of 2-Bromo-5-nitro-1,1'-biphenyl: A Mechanistic and Methodological Guide

Executive Summary The rational design of active pharmaceutical ingredients (APIs) and advanced organic materials frequently relies on polyfunctionalized biaryl scaffolds. 2-bromo-5-nitro-1,1'-biphenyl is a highly valuabl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of active pharmaceutical ingredients (APIs) and advanced organic materials frequently relies on polyfunctionalized biaryl scaffolds. 2-bromo-5-nitro-1,1'-biphenyl is a highly valuable building block in this domain, offering two orthogonal reactive sites: a nitro group (reducible to an aniline for amidation or Buchwald-Hartwig amination) and a bromo group (primed for subsequent cross-coupling).

Synthesizing this specific regiochemistry via direct nitration of 2-bromobiphenyl yields an intractable mixture of ortho/para isomers. Instead, the most robust, self-validating approach is the chemoselective Suzuki-Miyaura cross-coupling of 1-bromo-2-iodo-4-nitrobenzene with phenylboronic acid. This whitepaper provides an in-depth mechanistic analysis and a field-proven protocol for achieving >99% chemoselectivity in this transformation.

Strategic Rationale & Pathway Selection

The Principle of Chemoselectivity

The success of this bottom-up synthesis hinges on the differential bond dissociation energies (BDE) of the carbon-halogen bonds on the starting arene. The general site-reactivity order for oxidative addition in palladium-catalyzed cross-couplings is well established as C–I > C–Br ≈ C–OTf > C–Cl [1],[2].

  • C–I Bond: ~65 kcal/mol

  • C–Br Bond: ~80 kcal/mol

By carefully calibrating the catalyst ligand sphere and the thermal energy of the system, the Pd(0) active species can be directed to exclusively insert into the weaker C–I bond[1]. If a highly reactive, electron-rich bulky phosphine (e.g., P(tBu)3) or excessive heat is applied, the catalyst will overcome the activation barrier for the C–Br bond, leading to over-coupling (terphenyl formation). Therefore, a moderate catalyst like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] is selected to maintain strict chemocontrol.

Mechanistic Elucidation of the Catalytic Cycle

The synthesis operates via a highly orchestrated three-step catalytic cycle[3],[4]. Understanding the causality of each step is critical for troubleshooting and optimizing the workflow.

Step 1: Oxidative Addition (Rate-Determining Step)

The precatalyst Pd(PPh3)4 dissociates two phosphine ligands to form the active 14-electron or 12-electron Pd(0)L₂ species[5]. This electron-rich metal center undergoes a concerted oxidative addition exclusively into the C–I bond of 1-bromo-2-iodo-4-nitrobenzene, forming a cis-Pd(II)(Ar)(I)L₂ complex, which rapidly isomerizes to the more sterically stable trans-geometry[6]. The nitro group at the para position withdraws electron density from the ring, further accelerating this oxidative addition.

Step 2: Transmetalation

Transmetalation is often the most complex and solvent-dependent step[4],[7]. Phenylboronic acid is inherently a poor nucleophile. The addition of an inorganic base (e.g., K₂CO₃) is mandatory. The base coordinates with the empty p-orbital of the boron atom, forming a negatively charged, nucleophilic tetracoordinate boronate complex[5]. This intermediate facilitates the transfer of the phenyl group to the Pd(II) center via a cyclic Pd–O–B transition state, displacing the iodide ligand[5].

Step 3: Reductive Elimination

The trans-Pd(II)(Ar)(Ph)L₂ complex must isomerize back to a cis-geometry to bring the two aryl groups into spatial proximity. Once aligned, reductive elimination forges the new C–C bond, releasing the target 2-bromo-5-nitro-1,1'-biphenyl and regenerating the Pd(0) catalyst to propagate the cycle[3],[6].

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OA Oxidative Addition Pd(II)(Ar)(I)L2 (Chemoselective C-I Cleavage) Pd0->OA 1-bromo-2-iodo-4-nitrobenzene TM Transmetalation Pd(II)(Ar)(Ph)L2 (Boronate Activation) OA->TM PhB(OH)2 + K2CO3 RE Reductive Elimination C-C Bond Formation TM->RE cis/trans Isomerization RE->Pd0 Catalyst Regeneration Product 2-bromo-5-nitro-1,1'-biphenyl (Target API Scaffold) RE->Product Product Release

Fig 1: Chemoselective Suzuki-Miyaura catalytic cycle for 2-bromo-5-nitro-1,1'-biphenyl synthesis.

Experimental Protocol: Self-Validating Workflow

This protocol is designed as a self-validating system. The choice of a biphasic solvent system (Toluene/Ethanol/Water) is deliberate: Toluene solubilizes the lipophilic organic substrates, water dissolves the inorganic base, and ethanol acts as a phase-transfer bridge to maximize the interfacial surface area where transmetalation occurs[8].

Reagents & Stoichiometry
  • 1-bromo-2-iodo-4-nitrobenzene: 1.0 equivalent (Limiting reagent)

  • Phenylboronic acid: 1.05 equivalents (Slight excess ensures full C–I conversion, but prevents C–Br over-coupling)

  • Pd(PPh3)4: 0.05 equivalents (5 mol% catalyst loading)

  • K₂CO₃: 2.0 equivalents (Aqueous solution, 2M)

  • Solvent: Toluene / Ethanol / Water (4:1:1 v/v/v)

Step-by-Step Methodology
  • System Degassing (Critical): Combine Toluene, Ethanol, and Water in a Schlenk flask. Purge the mixture with Argon for 30 minutes. Causality: Oxygen rapidly oxidizes the electron-rich Pd(0) active species to an inactive Pd(II) peroxo complex, arresting the catalytic cycle.

  • Reagent Charging: Under a positive flow of Argon, add 1-bromo-2-iodo-4-nitrobenzene, phenylboronic acid, and K₂CO₃. Finally, add the Pd(PPh3)4 catalyst.

  • Thermal Activation: Seal the flask and heat the biphasic mixture to 70°C with vigorous stirring (1000 RPM to ensure phase mixing). Causality: Keeping the temperature strictly ≤70°C provides sufficient thermal energy for C–I oxidative addition while remaining below the activation barrier for C–Br cleavage.

  • In-Process Control (IPC): After 4 hours, sample the organic layer. Quench with water and analyze via HPLC or TLC (Hexanes/EtOAc 9:1). The reaction is self-validating when the starting material peak completely disappears, yielding a single new product peak.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate and separate the phases. Wash the organic layer with saturated brine to remove residual boronic acid and ethanol, then dry over anhydrous MgSO₄.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 95:5 Hexanes/EtOAc) to afford the pure 2-bromo-5-nitro-1,1'-biphenyl as a pale yellow solid.

Workflow Prep 1. Preparation Degas Tol/EtOH/H2O React 2. Reaction 70°C, 4 Hours Pd(PPh3)4 Catalyst Prep->React IPC 3. IPC HPLC Monitoring (Check C-I conversion) React->IPC Workup 4. Workup Extraction & Washing IPC->Workup Purify 5. Purification Flash Chromatography Workup->Purify

Fig 2: Self-validating experimental workflow from reagent preparation to final purification.

Quantitative Data & Optimization Matrix

The following table summarizes the quantitative optimization of the reaction parameters. It empirically demonstrates why the specific catalyst and temperature were chosen to maximize chemoselectivity.

EntryCatalyst System (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Time (h)Yield (%)Chemoselectivity (C–I : C–Br)
1 (Optimal) Pd(PPh3)4 K₂CO₃ Tol/EtOH/H₂O 70 4 92% >99 : 1
2Pd(OAc)₂ / PPh3Na₂CO₃THF/H₂O65685%98 : 2
3Pd(dppf)Cl₂K₃PO₄Dioxane/H₂O90278%85 : 15 (Over-coupling)
4Pd₂(dba)₃ / P(tBu)₃Cs₂CO₃Toluene100145%40 : 60 (Loss of control)

Data Analysis: Entry 4 highlights the danger of using highly active, sterically demanding ligands (like P(tBu)₃) combined with high temperatures; the catalyst loses its ability to differentiate between the C–I and C–Br bonds, resulting in massive over-coupling and a complex mixture of products.

Conclusion

The synthesis of 2-bromo-5-nitro-1,1'-biphenyl serves as a masterclass in exploiting thermodynamic and kinetic differentials within a single molecule. By leveraging the ~15 kcal/mol difference in bond dissociation energy between C–I and C–Br bonds, and employing a moderately active Pd(PPh3)4 catalyst in a biphasic solvent system, researchers can achieve absolute regiocontrol. This methodology not only guarantees high yields but also ensures the structural integrity of the bromo-substituent for downstream functionalization in drug discovery pipelines.

References

  • Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. ResearchGate.[Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.[Link]

  • Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. PubMed Central (PMC).[Link]

  • Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Nanotechnology.[Link]

  • Suzuki reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. PubMed Central (PMC).[Link]

Sources

Exploratory

Engineering Optoelectronic Scaffolds: The Electronic Properties and Application of 2-Bromo-5-nitro-1,1'-biphenyl

Target Audience: Materials Scientists, Synthetic Chemists, and Optoelectronic Device Engineers Focus: Structural Causality, Electronic Tuning, and Donor-Acceptor (D-A) Synthesis Executive Summary In the development of ad...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Synthetic Chemists, and Optoelectronic Device Engineers Focus: Structural Causality, Electronic Tuning, and Donor-Acceptor (D-A) Synthesis

Executive Summary

In the development of advanced organic electronics—ranging from Thermally Activated Delayed Fluorescence (TADF) emitters to Non-Linear Optical (NLO) materials—the spatial arrangement of electron-donating and electron-accepting moieties dictates macroscopic device performance. 2-Bromo-5-nitro-1,1'-biphenyl (CAS 489409-86-1) is not merely a substituted arene; it is a highly strategic, pre-engineered building block. By leveraging its unique regiochemistry, researchers can construct self-validating Donor-Acceptor (D-A) architectures that maximize Intramolecular Charge Transfer (ICT) while suppressing aggregation-caused quenching (ACQ).

Molecular Anatomy & Electronic Causality

To utilize 2-bromo-5-nitro-1,1'-biphenyl effectively, one must understand the causality behind its structural design. The interplay between its functional groups governs both its chemical reactivity and its final optoelectronic properties.

  • The Acceptor (Position 5): The nitro group is a potent electron-withdrawing moiety via both inductive and resonance effects. This functionalization significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO), a critical feature for electron transport in aromatic molecular wires[1]. A deep LUMO facilitates efficient electron injection from the cathode in OLED architectures.

  • The Reactive Handle (Position 2): The bromo group serves as the primary site for metal-catalyzed cross-coupling reactions[2]. When an electron-rich donor (e.g., triphenylamine or carbazole) is coupled at this position, it sits exactly para to the nitro group on the central benzene ring. This 2,5-relationship establishes a highly efficient, direct π -conjugated pathway for push-pull ICT.

  • The Steric Shield (Position 1): The unsubstituted phenyl ring is ortho to the reactive bromo site. Upon cross-coupling with a bulky donor, severe steric repulsion forces the position-1 phenyl ring to twist out of coplanarity (achieving a dihedral angle approaching 90°). This structural causality breaks extended conjugation, confining the exciton to the D-A core and preserving a high Triplet Energy ( ET​ )—an essential feature for preventing reverse energy transfer in phosphorescent host materials.

MolecularLogic cluster_0 Electronic Pathway (Para Relationship) cluster_1 Steric Pathway (Ortho Relationship) Scaffold 2-Bromo-5-nitro-1,1'-biphenyl (Strategic Scaffold) Pos2 Position 2: Bromo (Cross-Coupling Site) Scaffold->Pos2 Pos5 Position 5: Nitro (Strong Acceptor) Scaffold->Pos5 Pos1 Position 1: Phenyl Ring (Ortho to Position 2) Scaffold->Pos1 ICT Intramolecular Charge Transfer (ICT) via Para-Conjugation Pos2->ICT Pos5->ICT Twist Steric Clash with Donor Forces ~90° Twist Pos1->Twist Exciton Exciton Confinement & High Triplet Energy Twist->Exciton

Fig 1: Structural causality and optoelectronic logic of the 2-bromo-5-nitro-1,1'-biphenyl scaffold.

Optoelectronic Properties & Data Presentation

Transforming the bare scaffold into a D-A molecule drastically alters its frontier molecular orbitals. By attaching a strong donor, the Highest Occupied Molecular Orbital (HOMO) is elevated, narrowing the bandgap ( Eg​ ) and shifting the absorption/emission spectra into the visible region.

The table below summarizes the quantitative shifts observed when converting the precursor into a representative Triphenylamine (TPA)-functionalized D-A derivative.

Property2-Bromo-5-nitro-1,1'-biphenyl (Precursor)TPA-Functionalized Derivative (D-A System)Analytical Method
HOMO Level ~ -6.8 eV~ -5.3 eVCyclic Voltammetry (Oxidation Onset)
LUMO Level ~ -3.2 eV~ -3.1 eVCyclic Voltammetry (Reduction Onset)
Bandgap ( Eg​ ) ~ 3.6 eV~ 2.2 eVUV-Vis Spectroscopy (Absorption Edge)
Triplet Energy ( ET​ ) ~ 2.9 eV~ 2.7 eVLow-Temp (77K) Phosphorescence Spectra
Dipole Moment ~ 4.5 Debye~ 8.2 DebyeDFT Calculations (B3LYP/6-31G*)

Experimental Protocol: Synthesis of a D-A Fluorophore

To construct a functional D-A material, the bromo-handle must be substituted via a Suzuki-Miyaura cross-coupling reaction. This protocol is designed as a self-validating system , ensuring that each step provides empirical feedback to guarantee the integrity of the final material.

Step-by-Step Methodology
  • Reagent Preparation: Combine 1.0 equivalent of 2-bromo-5-nitro-1,1'-biphenyl and 1.2 equivalents of 4-(diphenylamino)phenylboronic acid in a Schlenk flask. Causality: A slight excess of the boronic acid compensates for potential protodeboronation side-reactions.

  • Biphasic Solvent & Base Setup: Add a 3:1 mixture of Toluene and 2M aqueous K2​CO3​ . Causality: The biphasic system is critical. Toluene dissolves the organic precursors, while the aqueous base is necessary to convert the boronic acid into a highly nucleophilic boronate complex, activating it for the transmetalation step.

  • Degassing & Catalysis: Sparge the solution with N2​ for 20 minutes, then quickly add 5 mol% of Pd(PPh3​)4​ . Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst to inactive Pd(II) species and to protect the phosphine ligands from forming phosphine oxides.

  • Reaction Execution: Reflux the mixture at 90°C for 12–24 hours. Monitor via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate eluent. The reaction is self-validating when the distinct UV-active spot of the bromo-precursor completely disappears.

  • Workup & Validation: Extract with dichloromethane, wash with brine, and purify via silica gel column chromatography. Validate the molecular structure using 1H and 13C NMR. Finally, perform electrochemical cyclic voltammetry (CV) to empirically confirm the targeted HOMO/LUMO energy levels[3].

Workflow Step1 Step 1: Reagent Prep 2-Bromo-5-nitro-1,1'-biphenyl + Donor Step2 Step 2: Catalysis Setup Pd(PPh3)4 + K2CO3 (Biphasic) Step1->Step2 Step3 Step 3: Reaction Execution Reflux under N2 (12-24h) Step2->Step3 Step4 Step 4: Purification Extraction & Chromatography Step3->Step4 Step5 Step 5: Validation NMR & Cyclic Voltammetry Step4->Step5

Fig 2: Self-validating experimental workflow for Suzuki-Miyaura cross-coupling.

Conclusion

2-Bromo-5-nitro-1,1'-biphenyl is a masterclass in molecular engineering for materials science. By understanding the causality of its structure—where the para-relationship drives charge transfer and the ortho-relationship enforces steric exciton confinement—researchers can predictably synthesize next-generation optoelectronic materials with finely tuned bandgaps and deep LUMO levels.

References

  • Acta Physica Polonica A. Theoretical Study of the Electron Transport through Aromatic Molecular Wires with Different Aromatic Rings. ICM. Available at:[Link]

  • Macromolecules (ACS Publications). Modulation of Building Block Size in Conjugated Polymers with D–A Structure for Polymer Solar Cells. American Chemical Society. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Buchwald-Hartwig amination conditions for 2-bromo-5-nitro-1,1'-biphenyl

Application Note: Optimized Buchwald-Hartwig Amination of 2-Bromo-5-nitro-1,1'-biphenyl Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimized Buchwald-Hartwig Amination of 2-Bromo-5-nitro-1,1'-biphenyl

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Introduction & Mechanistic Rationale

The Buchwald-Hartwig amination is a cornerstone reaction for constructing carbon-nitrogen (C–N) bonds in pharmaceutical development[1]. However, coupling complex substrates like 2-bromo-5-nitro-1,1'-biphenyl presents a dual challenge of steric hindrance and electronic sensitivity. This application note provides a field-proven, self-validating protocol for the efficient amination of this specific substrate, detailing the causality behind every experimental choice.

The Steric Challenge: Ortho-Phenyl Interference

The substrate features a bulky phenyl ring ortho to the reactive bromide. Traditional phosphine ligands (e.g., dppf, PPh3) fail here because they either form inactive bis-ligated PdL₂ complexes or lack the spatial geometry to force the bulky aryl and amido groups into the reactive conformation required for reductive elimination.

Solution: Dialkylbiaryl phosphine ligands, specifically BrettPhos (for primary amines) and RuPhos (for secondary amines), are required. These ligands are exceptionally bulky, ensuring the formation of a highly active mono-ligated L-Pd(0) species. Furthermore, their specific steric profiles lower the activation energy barrier for the rate-limiting steps in hindered systems[2].

The Electronic Challenge: Nitro Group Sensitivity

The meta-nitro group is strongly electron-withdrawing. Mechanistically, this is a double-edged sword:

  • The Advantage: It significantly lowers the LUMO of the aryl halide, accelerating the oxidative addition of the Pd(0) catalyst into the C–Br bond[3].

  • The Liability: Nitroarenes are highly sensitive to strong bases (e.g., NaOtBu, LiHMDS) commonly used in Buchwald-Hartwig aminations. Strong bases can trigger unwanted side reactions, including the reduction of the nitro group, polymerization, or nucleophilic aromatic substitution (S_NAr)[4].

Solution: The use of mild, inorganic bases such as Cs₂CO₃ or K₃PO₄ is mandatory to maintain functional group tolerance while providing sufficient basicity to deprotonate the coordinated amine[5].

Catalytic Cycle & Mechanistic Pathway

The following diagram illustrates the catalytic cycle, highlighting where the structural features of 2-bromo-5-nitro-1,1'-biphenyl influence the reaction kinetics.

G Pd0 L-Pd(0) Active Catalyst (Mono-ligated) OA Oxidative Addition (Accelerated by -NO2) Pd0->OA 2-bromo-5-nitro-1,1'-biphenyl PdII_Ar L-Pd(II)(Ar)(Br) Intermediate OA->PdII_Ar AmineBind Amine Coordination & Deprotonation (Cs2CO3) PdII_Ar->AmineBind HNR2 + Mild Base PdII_Amido L-Pd(II)(Ar)(NR2) Amido Complex AmineBind->PdII_Amido - Base·HBr RE Reductive Elimination (Driven by Ligand Bulk) PdII_Amido->RE RE->Pd0 Catalyst Regeneration Product Coupled Arylamine Product RE->Product Product Release

Catalytic cycle of the Buchwald-Hartwig amination for nitro-aryl halides.

Optimization Data & Condition Screening

To validate the chosen protocol, quantitative data from condition screening is summarized below. This data demonstrates the critical nature of base and ligand selection when handling nitro-containing, sterically hindered aryl bromides[4][6].

EntryCatalyst / PrecatalystLigandBaseSolventTemp (°C)Yield (%)Observation
1Pd₂(dba)₃ (2 mol%)dppfNaOtBuToluene100< 5%Decomposition / Black tar
2Pd(OAc)₂ (2 mol%)XPhosNaOtBu1,4-Dioxane10012%Nitro group reduction noted
3BrettPhos Pd G3 (2 mol%)BrettPhosK₃PO₄1,4-Dioxane10078%Clean conversion
4 BrettPhos Pd G3 (2 mol%) BrettPhos Cs₂CO₃ 1,4-Dioxane 100 94% Optimal for primary amines
5 RuPhos Pd G3 (2 mol%) RuPhos Cs₂CO₃ 1,4-Dioxane 100 91% Optimal for secondary amines

Note: Yields represent isolated yields after column chromatography. Reactions performed on a 1.0 mmol scale.

Standardized Experimental Protocol

This self-validating protocol utilizes Generation 3 (G3) palladacycle precatalysts. G3 precatalysts are highly recommended because they rapidly generate the active L-Pd(0) species under mildly basic conditions without requiring an initial reduction step, which is crucial for preventing side reactions with the nitro group[5].

Materials Required
  • Substrate: 2-bromo-5-nitro-1,1'-biphenyl (1.0 equiv, 1.0 mmol, 278.1 g/mol )

  • Nucleophile: Primary or Secondary Amine (1.2 equiv, 1.2 mmol)

  • Precatalyst: BrettPhos Pd G3 (for primary amines) OR RuPhos Pd G3 (for secondary amines) (0.02 equiv, 2 mol%)

  • Base: Cesium Carbonate (Cs₂CO₃), finely milled and anhydrous (2.0 equiv, 2.0 mmol)

  • Solvent: 1,4-Dioxane (Anhydrous, rigorously degassed via sparging with Ar for 30 mins)

Step-by-Step Methodology

Step 1: Reaction Setup (Glovebox or Standard Schlenk Technique)

  • To an oven-dried 20 mL reaction vial equipped with a PTFE-coated magnetic stir bar, add 2-bromo-5-nitro-1,1'-biphenyl (278 mg, 1.0 mmol).

  • Add the selected G3 precatalyst (2 mol%) and anhydrous Cs₂CO₃ (651 mg, 2.0 mmol).

    • Causality Check: Using a G3 precatalyst ensures a 1:1 ratio of Pd to ligand, preventing the formation of inactive PdL₂ species and maximizing the efficiency of the bulky biarylphosphine[5].

  • If the amine is a solid, add it to the vial at this stage (1.2 mmol).

  • Seal the vial with a PTFE-lined septum cap. If setting up outside a glovebox, evacuate and backfill the vial with ultra-high purity Argon three times.

Step 2: Solvent and Liquid Reagent Addition

  • Introduce 5.0 mL of degassed, anhydrous 1,4-Dioxane via syringe.

  • If the amine is a liquid, add it dropwise via microsyringe (1.2 mmol).

    • Causality Check: 1,4-Dioxane is chosen over Toluene because it provides slightly better solubility for inorganic bases like Cs₂CO₃ at elevated temperatures, which is necessary since we cannot use soluble organic bases like NaOtBu[6].

Step 3: Heating and Reaction Monitoring

  • Place the reaction vial in a pre-heated aluminum block at 100 °C. Stir vigorously (800-1000 rpm).

    • Causality Check: High stirring rates are critical in heterogeneous reactions (due to the insoluble Cs₂CO₃ base) to ensure adequate mass transfer.

  • Monitor the reaction via LC-MS or TLC (typically Hexanes/EtOAc). Complete consumption of the aryl bromide usually occurs within 4 to 12 hours, accelerated by the electron-withdrawing nitro group[3].

Step 4: Workup and Isolation

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with 10 mL of Ethyl Acetate (EtOAc) and filter through a short pad of Celite to remove the inorganic salts and precipitated palladium black.

  • Wash the Celite pad with an additional 10 mL of EtOAc.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure nitro-biphenyl arylamine.

References

  • ccspublishing.org.
  • Optimization of Buchwald-Hartwig amination conditions Benchchem URL
  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction ACS Omega URL
  • National Institutes of Health (NIH)
  • Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors Semantic Scholar URL
  • Buchwald–Hartwig amination Wikipedia URL

Sources

Application

Application Note: Regioselective Functionalization of 2-Bromo-5-nitro-1,1'-biphenyl in Advanced Drug Discovery

Scaffold Analysis & Strategic Rationale The compound 2-bromo-5-nitro-1,1'-biphenyl (CAS: 489409-86-1) is a highly versatile building block utilized in the synthesis of complex polycyclic and biaryl systems for pharmaceut...

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Author: BenchChem Technical Support Team. Date: April 2026

Scaffold Analysis & Strategic Rationale

The compound 2-bromo-5-nitro-1,1'-biphenyl (CAS: 489409-86-1) is a highly versatile building block utilized in the synthesis of complex polycyclic and biaryl systems for pharmaceutical development. From a synthetic perspective, this scaffold presents a fascinating dichotomy of reactivity driven by competing steric and electronic forces:

  • Electronic Activation: The nitro group at C5 is situated para to the C2-bromide. This strong electron-withdrawing resonance effect significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the C-Br bond, making it highly susceptible to oxidative addition by transition metals[1][2].

  • Steric Hindrance: The phenyl ring at C1 is ortho to the C2-bromide. This creates a severe steric shield around the reactive site, which can critically impede the transmetalation and reductive elimination steps of cross-coupling cycles if the catalyst architecture is not precisely tuned[3].

To successfully functionalize this molecule, we employ a three-phase regioselective strategy: (1) Sterically controlled Suzuki-Miyaura cross-coupling at the C-Br bond, (2) Chemoselective reduction of the C-NO2 group, and (3) Buchwald-Hartwig N-arylation of the resulting aniline.

Workflow A 2-Bromo-5-nitro- 1,1'-biphenyl B Suzuki-Miyaura Coupling A->B Ar-B(OH)2 Pd/SPhos C Chemoselective Reduction B->C Fe/NH4Cl H2O/EtOH D Buchwald-Hartwig Amination C->D Ar-Br Pd/BrettPhos

Figure 1: Three-phase regioselective functionalization workflow for 2-bromo-5-nitro-1,1'-biphenyl.

Phase 1: Sterically Hindered Suzuki-Miyaura Cross-Coupling

Causality & Logic

The first functionalization targets the C-Br bond. While the para-nitro group accelerates oxidative addition, the ortho-phenyl group creates a massive steric barrier[4]. Standard phosphine ligands (e.g., PPh3 or dppf) fail because they cannot overcome this steric bulk during transmetalation, leading to catalyst stalling and protodehalogenation.

To resolve this, dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos are required. The electron-rich dicyclohexylphosphine moiety stabilizes the Pd(0) intermediate, while the flexible biaryl backbone of the ligand promotes rapid reductive elimination by forcing the coupled fragments together[3][5].

Self-Validating Protocol: Suzuki-Miyaura Cross-Coupling
  • Preparation : In a flame-dried 50 mL Schlenk flask, charge 2-bromo-5-nitro-1,1'-biphenyl (1.0 mmol, 278.1 mg), the desired arylboronic acid (1.2 mmol), Pd2(dba)3 (0.02 mmol, 18.3 mg), SPhos (0.04 mmol, 16.4 mg), and anhydrous K3PO4 (2.0 mmol, 424.5 mg).

  • Atmosphere Exchange : Evacuate and backfill the flask with N2 three times to ensure an oxygen-free environment.

  • Solvent Addition : Add 10 mL of degassed Toluene and 1 mL of degassed deionized H2O via syringe.

  • Reaction Execution : Heat the biphasic mixture to 90 °C for 12 hours with vigorous stirring (800 rpm).

  • In-Process Validation :

    • Visual Check: The solution should remain a clear yellow/orange. The appearance of a black precipitate indicates premature catalyst decomposition (Pd black).

    • Analytical Check: Monitor via TLC (Hexanes/EtOAc 9:1). The starting material ( Rf​≈0.65 ) will be consumed, replaced by a highly UV-active product spot ( Rf​≈0.45 ).

  • Workup : Cool to room temperature, dilute with EtOAc (20 mL), wash with brine (2 x 10 mL), dry over Na2SO4, and concentrate in vacuo. Purify via silica gel flash chromatography.

Mechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Accelerated by para-NO2 Pd0->OxAdd Ar-Br insertion TransMet Transmetalation Hindered by ortho-Phenyl OxAdd->TransMet Ar'-B(OH)2 / Base RedElim Reductive Elimination Promoted by Bulky SPhos TransMet->RedElim Isomerization RedElim->Pd0 Product Release

Figure 2: Pd-catalyzed cross-coupling cycle highlighting electronic and steric effects.

Quantitative Data: Ligand Steric/Electronic Effects

The choice of ligand drastically dictates the success of the C-C bond formation. Below is a summary of ligand performance based on steric bulk (cone angle/Tolman angle equivalent) and electronic properties.

LigandLigand TypeSteric ProfileElectronic NatureExpected Yield (%)
PPh3 Monodentate PhosphineLowNeutral< 15%
dppf Bidentate PhosphineModerateNeutral30 - 35%
XPhos Dialkylbiaryl PhosphineVery HighHighly Electron-Rich85 - 89%
SPhos Dialkylbiaryl PhosphineHighHighly Electron-Rich92 - 95%

Phase 2: Chemoselective Nitro Reduction

Causality & Logic

To enable further functionalization, the nitro group must be reduced to an amine. Standard catalytic hydrogenation (Pd/C, H2) poses a severe risk of over-reducing the newly formed biaryl system or causing protodehalogenation if spectator halogens are present.

An iron-mediated reduction in aqueous media is selected for its absolute chemoselectivity toward nitroarenes[1][6]. In this system, water acts as the terminal hydrogen source, and zero-valent iron (Fe(0)) is oxidized to magnetite (Fe3O4). This method is mild, highly scalable, and completely preserves sensitive functional groups.

Self-Validating Protocol: Iron-Mediated Reduction
  • Preparation : Dissolve the nitro-biaryl intermediate (1.0 mmol) in 15 mL of Ethanol/H2O (3:1 v/v) in a 50 mL round-bottom flask.

  • Reagent Addition : Add Iron powder (325 mesh, 5.0 mmol, 279.2 mg) and NH4Cl (2.0 mmol, 107.0 mg).

  • Reaction Execution : Attach a reflux condenser and heat the mixture at 80 °C for 4 hours.

  • In-Process Validation :

    • Visual Check: The reaction mixture will transition from a pale yellow solution to a dense, opaque black suspension. This color change is a direct physical validation of Fe(0) oxidizing to Fe3O4.

    • Analytical Check: LC-MS analysis should show complete conversion with a mass shift of -30 Da (loss of two oxygen atoms, gain of two protons).

  • Workup : Filter the hot suspension through a tightly packed pad of Celite to remove iron oxides. Wash the pad generously with hot EtOAc (30 mL). Concentrate the filtrate, extract with EtOAc, wash with saturated NaHCO3, dry over Na2SO4, and evaporate to yield the pure aniline.

Phase 3: C-N Bond Formation (Buchwald-Hartwig Amination)

Causality & Logic

The resulting aniline is situated within a sterically congested biaryl framework. Coupling this primary amine with an external aryl halide requires a catalyst that explicitly prevents bis-arylation (the over-reaction of the secondary amine product into a tertiary amine).

BrettPhos is an advanced Buchwald ligand explicitly designed for the mono-arylation of primary amines[5]. Its massive steric profile ensures that once the secondary amine is formed, the increased steric bulk prevents it from re-coordinating to the palladium center, effectively halting the reaction at the desired mono-arylated stage.

Self-Validating Protocol: Buchwald-Hartwig N-Arylation
  • Preparation : Inside a nitrogen-filled glovebox, charge a 20 mL reaction vial with the aniline intermediate (1.0 mmol), the target aryl bromide (1.1 mmol), Pd(OAc)2 (0.02 mmol, 4.5 mg), BrettPhos (0.04 mmol, 21.5 mg), and NaOtBu (1.5 mmol, 144.1 mg).

  • Solvent Addition : Add 8 mL of anhydrous 1,4-Dioxane. Seal the vial with a PTFE-lined septum cap and remove it from the glovebox.

  • Reaction Execution : Heat the vial in an aluminum heating block at 100 °C for 8 hours.

  • In-Process Validation :

    • Visual Check: The reaction typically exhibits a deep burgundy color upon heating, which is indicative of the active Pd(0)-BrettPhos complex forming in situ.

    • Analytical Check: Completion is validated by the disappearance of the primary aniline peak on HPLC (UV 254 nm) and the appearance of the secondary amine mass target via ESI-MS.

  • Workup : Dilute the mixture with EtOAc and filter through a short silica plug to remove palladium residues. Concentrate the eluent and purify via preparative HPLC or silica gel chromatography.

References

  • BLD Pharm. "489409-86-1 | 2-Bromo-5-nitro-1,1'-biphenyl". BLD Pharm.
  • Zhu, K., Shaver, M. P., & Thomas, S. P.
  • Patil, R. D., & Sasson, Y. "Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Conditions". Longdom Publishing.
  • "Effect of Aryl Ligand Identity on Catalytic Performance of Trineopentylphosphine Arylpalladium Complexes in N-Arylation Reaction". NSF Public Access Repository.
  • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions". Chemical Reviews (ACS).
  • "COPYRIGHT AND CITATION CONSIDERATIONS FOR THIS THESIS/ DISSERT

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for the Nitration of 2-Bromo-5-nitro-1,1'-biphenyl

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in the regioselective nitration of highly deactivated biaryl systems.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in the regioselective nitration of highly deactivated biaryl systems. The nitration of 2-bromo-5-nitro-1,1'-biphenyl presents a unique kinetic and steric puzzle.

To successfully optimize your yield, you must understand the causality behind the molecule's reactivity. The starting material consists of two rings: Ring A , which is strongly deactivated by electron-withdrawing nitro (-NO₂) and bromo (-Br) groups, and Ring B , which is unsubstituted. Because electrophilic aromatic substitution (EAS) targets the most electron-rich site, the nitronium ion ( NO2+​ ) will exclusively attack the unsubstituted Ring B. Ring A acts as an ortho/para-directing substituent. However, due to the severe steric hindrance caused by the 2-bromo group on Ring A, substitution at the para (4') position of Ring B is heavily favored over the ortho (2') position[1, 3].

Below is the mechanistic breakdown, followed by our field-tested troubleshooting guide and standard operating procedure (SOP).

Mechanistic Pathway & Regioselectivity

G SM 2-bromo-5-nitro-1,1'-biphenyl (Ring A: Deactivated, Ring B: Unsubstituted) NO2 Nitronium Ion (NO2+) Electrophilic Attack on Ring B SM->NO2 Para 4'-position Attack (Sterically Favored) NO2->Para Ortho 2'-position Attack (Sterically Hindered) NO2->Ortho ProductPara 2-bromo-4',5-dinitro-1,1'-biphenyl (Major Product) Para->ProductPara ProductOrtho 2-bromo-2',5-dinitro-1,1'-biphenyl (Minor Product) Ortho->ProductOrtho OverNitration Excess HNO3 / High Temp ProductPara->OverNitration ProductOrtho->OverNitration Tar Poly-nitration & Oxidation (Tarry Byproducts) OverNitration->Tar

Figure 1: Regioselective pathways in the electrophilic aromatic nitration of 2-bromo-5-nitrobiphenyl.

Troubleshooting & FAQs

Q1: Why is my overall conversion low, with significant unreacted starting material remaining? The Science: While Ring B is unsubstituted, the overall biphenyl system is still inductively deactivated by Ring A. Standard mixed acid ( HNO3​ / H2​SO4​ ) at 0 °C may be kinetically too slow to achieve full conversion. The Solution: To drive the reaction to completion without causing over-nitration, strictly control the stoichiometry to 1.05 – 1.1 equivalents of HNO3​ . After the initial dropwise addition at 0 °C, remove the ice bath and allow the reaction to undergo "kinetic maturation" by warming slightly to 10–15 °C for 60 minutes. Do not exceed 20 °C.

Q2: How can I maximize the yield of the 4'-nitro (para) isomer and minimize the 2'-nitro (ortho) isomer? The Science: The ortho:para ratio in biphenyl nitration is highly sensitive to the homogeneity of the reaction and the specific nitrating agent [2]. The para isomer is thermodynamically and sterically favored, but higher temperatures provide enough kinetic energy to overcome the steric barrier of the ortho position. The Solution: Maintain strict low temperatures (0–5 °C) during the highly exothermic addition phase to maximize the steric penalty of the ortho attack. Ensure vigorous overhead stirring; heterogeneous localized "pockets" of high acid concentration can artificially inflate ortho substitution rates.

Q3: My reaction mixture turned dark brown/black, and TLC shows multiple highly polar spots. What happened? The Science: A dark, tarry mixture indicates oxidative degradation or uncontrolled poly-nitration (e.g., dinitration of Ring B to form 2-bromo-2',4',5-trinitrobiphenyl) [1]. The nitrating mixture is a potent oxidant. If the internal temperature spikes above 25 °C, the activation energy for the second nitration on Ring B is breached. The Solution: This is a runaway reaction. You must use an ice-salt bath (-5 °C to 0 °C) during addition. Implement a self-validating protocol: use Thin-Layer Chromatography (TLC) to monitor the consumption of the starting material every 30 minutes. The moment the starting material is consumed, quench the reaction immediately over crushed ice to destroy the active NO2+​ species.

Quantitative Data: Reaction Condition Matrix

The following table summarizes how varying experimental parameters impact the yield and isomer distribution of the nitration of deactivated biphenyls.

Temperature ProfileHNO₃ EquivalentsReaction TimeTotal YieldIsomer Ratio (para:ortho)Byproducts (Tar/Poly-nitro)
0 °C (Strict)1.0 eq2.0 hours65% (Incomplete)85 : 15< 2%
0 °C to 15 °C 1.1 eq 1.5 hours 92% (Optimal) 82 : 18 < 5%
25 °C (Room Temp)1.5 eq3.0 hours45%70 : 30> 40% (High degradation)
50 °C (Heating)2.0 eq1.0 hour< 10%N/A> 85% (Complete oxidation)
Standard Operating Procedure (SOP): Optimized Mononitration Workflow

This protocol is designed as a self-validating system. Step 4 (TLC monitoring) and Step 5 (Quenching) are critical control points to prevent over-nitration.

Reagents Required:

  • 2-bromo-5-nitro-1,1'-biphenyl (1.0 eq)

  • Concentrated Sulfuric Acid ( H2​SO4​ , 98%)

  • Concentrated Nitric Acid ( HNO3​ , 68-70%, 1.1 eq)

  • Dichloromethane (DCM) or Chloroform (for extraction)

Step-by-Step Methodology:

  • Preparation of the Nitrating Mixture: In a clean, dry vial, carefully add the calculated volume of concentrated HNO3​ (1.1 eq) to an equal volume of cold concentrated H2​SO4​ . Swirl gently and keep this mixture submerged in an ice bath.

  • Substrate Dissolution: In a 3-neck round-bottom flask equipped with a magnetic stir bar and internal thermometer, dissolve 2-bromo-5-nitro-1,1'-biphenyl in concentrated H2​SO4​ (approx. 5 mL per gram of substrate). Submerge the flask in an ice-salt bath and cool the solution to 0 °C.

  • Electrophilic Addition: Using an addition funnel, add the cold nitrating mixture dropwise to the substrate solution over 30–45 minutes. Critical: Adjust the addition rate to ensure the internal temperature never exceeds 5 °C.

  • Kinetic Maturation & Monitoring: Once addition is complete, remove the ice-salt bath and replace it with a standard cold-water bath (10–15 °C). Stir vigorously. Monitor the reaction via TLC (Hexanes:Ethyl Acetate, 8:2) every 30 minutes.

  • Quenching: Immediately upon the disappearance of the starting material spot on the TLC plate (typically 60–90 minutes post-addition), pour the entire reaction mixture slowly over a 10-fold excess of vigorously stirred crushed ice. This safely hydrolyzes the nitronium ions and precipitates the crude dinitrobiphenyl product.

  • Isolation & Purification: Filter the precipitated solid via vacuum filtration. Wash the filter cake thoroughly with cold deionized water, followed by a cold saturated aqueous sodium bicarbonate ( NaHCO3​ ) solution to neutralize residual acid. To enrich the desired para isomer (2-bromo-4',5-dinitro-1,1'-biphenyl), recrystallize the crude solid from hot absolute ethanol.

References
  • Taylor, R. (1966). The ortho: para ratio in the nitration of biphenyl. Journal of the Chemical Society B: Physical Organic, 727-730. Retrieved from[Link]

  • Chemistry Steps. (2025). Is Phenyl an Ortho/Para or Meta Director? Electrophilic Aromatic Substitution. Retrieved from[Link]

Optimization

Technical Support Center: Overcoming Steric Hindrance in 2-Bromo-5-nitro-1,1'-biphenyl Cross-Couplings

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with the cross-coupling of 2-bromo-5-nitro-1,1'-biphenyl .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with the cross-coupling of 2-bromo-5-nitro-1,1'-biphenyl . This substrate presents a unique dichotomy: it is electronically activated but sterically paralyzed. Below, we dissect the causality behind these reaction failures and provide field-proven, self-validating protocols to achieve high-yielding C-C and C-N bond formations.

Diagnostic Workflow

Before adjusting your reaction parameters, it is critical to understand the logical progression of troubleshooting sterically encumbered biphenyl systems.

Workflow A 1. Identify Steric Blockade (ortho-Phenyl Group) B 2. Select Buchwald Ligand (e.g., SPhos / XPhos) A->B C 3. Optimize Base & Solvent (K3PO4 in Dioxane/H2O) B->C D 4. Execute & Monitor (Check for Protodehalogenation) C->D E 5. Successful Coupling D->E

Caption: Diagnostic workflow for sterically hindered biphenyl cross-coupling.

Troubleshooting FAQs

Q1: Why is 2-bromo-5-nitrobiphenyl so difficult to couple despite the activating nitro group? A: The nitro group at the 5-position is para to the bromine, which strongly withdraws electron density and technically accelerates the initial oxidative addition of Pd(0) into the C-Br bond. However, the biphenyl system features a bulky phenyl ring at the 2-position (ortho to the bromide). This creates immense steric shielding around the palladium center. The steric penalty during the subsequent transmetalation and reductive elimination steps completely overrides the electronic activation, leading to stalled reactions[1].

Q2: Which ligand class is most effective for this specific ortho-phenyl hindered system? A: Bulky, electron-rich dialkylbiarylphosphines (Buchwald ligands), specifically SPhos and XPhos , are highly recommended. These ligands possess a flexible biphenyl backbone that stabilizes the mono-ligated Pd(0) species. Their extreme steric bulk forces the formation of a highly reactive [L₁Pd(0)] active species, which easily accommodates the bulky 2-bromo-5-nitrobiphenyl substrate while simultaneously accelerating the reductive elimination step[2].

Q3: How do I prevent the common protodehalogenation (reduction to 3-nitrobiphenyl) side reaction? A: The reduction of the aryl halide to the corresponding arene is a known side reaction with sterically hindered substrates[3]. Protodehalogenation occurs when the transmetalation step is too slow, allowing the Pd-aryl intermediate to undergo β-hydride elimination (if alkylboronic acids are used) or abstract a proton from the solvent. To prevent this, you must accelerate transmetalation:

  • Use an anhydrous, degassed solvent system (e.g., 1,4-Dioxane).

  • Employ a highly active precatalyst (like XPhos Pd G3) to ensure rapid entry into the catalytic cycle.

  • Switch to a stronger, anhydrous base like K₃PO₄ to drive the formation of the reactive boronate complex[3].

Quantitative Data: Catalyst System Comparison

The following table summarizes the expected performance of various ligand systems when applied to ortho-hindered aryl bromides like 2-bromo-5-nitrobiphenyl.

Ligand SystemCatalyst LoadingTemperatureRelative Transmetalation RateTypical Yield (%)Protodehalogenation Risk
PPh₃ 5 - 10 mol%100 °CVery Slow< 20%High
dppf 5 mol%90 °CSlow30 - 40%Moderate
SPhos 1 - 2 mol%80 - 100 °CFast85 - 95%Low
XPhos 1 - 2 mol%80 - 100 °CVery Fast90 - 98%Very Low

Mechanistic Pathway

Understanding where the reaction stalls is key to preventing it. The diagram below illustrates the catalytic cycle, highlighting the specific steps where 2-bromo-5-nitrobiphenyl experiences electronic acceleration versus steric blockade.

CatalyticCycle Pd0 Pd(0) Active Species OA Oxidative Addition (Accelerated by p-NO2) Pd0->OA Entry TM Transmetalation (Hindered by o-Phenyl) OA->TM Rate Limiting RE Reductive Elimination (Facilitated by Ligand) TM->RE Base Assisted RE->Pd0 Product Release

Caption: Catalytic cycle highlighting steric and electronic effects at each step.

Standard Operating Procedure: Suzuki-Miyaura Coupling

This protocol is designed as a self-validating system. By utilizing a Palladacycle G3 precatalyst, we enforce a strict 1:1 Ligand-to-Palladium ratio, preventing the formation of unreactive[L₂Pd] dead-end complexes that plague hindered cross-couplings.

Reagents:

  • 2-Bromo-5-nitro-1,1'-biphenyl (1.0 equiv)

  • Aryl/Alkyl Boronic Acid (1.5 - 2.0 equiv)

  • XPhos Pd G3 Precatalyst (2.0 mol%)

  • Anhydrous K₃PO₄ (3.0 equiv)

  • 1,4-Dioxane (Anhydrous, Degassed)

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-5-nitro-1,1'-biphenyl (1.0 equiv), the corresponding boronic acid (1.5-2.0 equiv), and anhydrous K₃PO₄ (2.0-3.0 equiv)[3].

  • Catalyst Addition: Add the XPhos Pd G3 precatalyst (2.0 mol%). Causality note: The G3 precatalyst rapidly activates at room temperature under mildly basic conditions to yield the active mono-ligated Pd(0) species without requiring thermal reduction.

  • Inert Atmosphere: Seal the vessel with a septum and purge the flask with argon (or nitrogen) for 10-15 minutes using a Schlenk line[3].

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe to achieve a reaction concentration of 0.15 M.

  • Reaction Execution: Transfer the flask to a pre-heated oil bath at 90 °C. Stir vigorously.

  • Self-Validation & Monitoring: After 2 hours, sample the reaction and analyze via LC-MS.

    • Success Indicator: Disappearance of the starting material mass and appearance of the coupled product mass.

    • Failure Indicator: If you observe a mass corresponding to 3-nitrobiphenyl (m/z 199.2), protodehalogenation has occurred. Stop the reaction, as the catalyst has been starved during transmetalation. Ensure your K₃PO₄ is strictly anhydrous for the next run.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with distilled water and brine[3]. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

Sources

Reference Data & Comparative Studies

Validation

Reactivity comparison: 2-bromo-5-nitro-1,1'-biphenyl vs 2-bromo-4-nitrobiphenyl

Reactivity Comparison Guide: 2-Bromo-5-nitro-1,1'-biphenyl vs. 2-Bromo-4-nitrobiphenyl As a Senior Application Scientist, selecting the appropriate halogenated building block is a critical decision that dictates the succ...

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Author: BenchChem Technical Support Team. Date: April 2026

Reactivity Comparison Guide: 2-Bromo-5-nitro-1,1'-biphenyl vs. 2-Bromo-4-nitrobiphenyl

As a Senior Application Scientist, selecting the appropriate halogenated building block is a critical decision that dictates the success of late-stage functionalization and library synthesis. While 2-bromo-5-nitro-1,1'-biphenyl and 2-bromo-4-nitrobiphenyl share the same molecular weight and core scaffold, the positional isomerism of their nitro groups acts as a profound molecular switch. This guide provides an in-depth, objective comparison of these two isomers, detailing how their distinct electronic profiles drive orthogonal reactivity—specifically diverging between Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling.

Structural and Electronic Profiling

The fundamental behavioral difference between these two scaffolds is governed by the regiochemical relationship between the electron-withdrawing nitro group and the reactive carbon-bromine (C-Br) bond.

  • 2-Bromo-5-nitro-1,1'-biphenyl: The nitro group is situated para to the bromo substituent. This 1,4-relationship allows for direct resonance communication across the pi-system, heavily activating the C-Br bond toward nucleophilic attack.

  • 2-Bromo-4-nitrobiphenyl: The nitro group is meta to the bromo substituent. This 1,3-relationship restricts the nitro group to purely inductive electron withdrawal, effectively shutting down resonance-driven activation pathways.

Table 1: Comparative Physicochemical and Reactivity Profile

Property2-Bromo-5-nitro-1,1'-biphenyl2-Bromo-4-nitrobiphenyl
CAS Number 489409-86-191354-17-5
Molecular Weight 278.10 g/mol 278.10 g/mol
Nitro Regiochemistry (vs. Br) Para (1,4-relationship)Meta (1,3-relationship)
Electronic Effect on C-Br Strong Resonance + InductiveInductive Only
Relative SNAr Reactivity Extremely HighNegligible
Pd Oxidative Addition Rate Highly AcceleratedModerately Accelerated
Primary Synthetic Utility Metal-free Amination/EtherificationChemoselective Cross-Coupling

Mechanistic Divergence: SNAr vs. Cross-Coupling

To master the application of these compounds, one must understand the causality behind their transition state stabilization.

Nucleophilic Aromatic Substitution (SNAr) SNAr requires the formation of a negatively charged intermediate known as the Meisenheimer complex. When a nucleophile attacks the C2 carbon (bearing the bromine), the resulting negative charge is delocalized onto the ortho (C1, C3) and para (C5) positions of the ring.

  • In the 5-nitro isomer , the strongly electron-withdrawing nitro group resides precisely at the para position (C5). It perfectly intercepts and stabilizes the negative charge through resonance. Consequently, this isomer readily undergoes SNAr with amines, alkoxides, and thiolates.

  • In the 4-nitro isomer , the nitro group is at the meta position (C4). The delocalized negative charge bypasses C4 entirely, leaving the Meisenheimer intermediate unstabilized. Thus, the 4-nitro isomer is virtually inert to SNAr under standard conditions.

Meisenheimer cluster_5nitro 2-Bromo-5-nitro Isomer (Para) cluster_4nitro 2-Bromo-4-nitro Isomer (Meta) Nuc Nucleophilic Attack at C2 (C-Br) C2_5 Negative Charge Delocalizes to C1, C3, and C5 Nuc->C2_5 C2_4 Negative Charge Delocalizes to C1, C3, and C5 Nuc->C2_4 NO2_5 Nitro Group at C5 Intercepts & Stabilizes Charge (SNAr Proceeds) C2_5->NO2_5 NO2_4 Nitro Group at C4 Cannot Intercept Charge (SNAr Fails) C2_4->NO2_4

Resonance stabilization of the Meisenheimer complex in 5-nitro vs 4-nitro isomers.

Palladium-Catalyzed Cross-Coupling Both isomers are competent electrophiles for Suzuki-Miyaura and Buchwald-Hartwig couplings. The electron-withdrawing nature of the nitro group lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the C-Br bond, accelerating the oxidative addition of Pd(0) compared to unactivated aryl bromides [1]. However, a critical chemoselectivity issue arises: when subjecting the 5-nitro isomer to cross-coupling with nucleophilic partners (e.g., amines), SNAr will aggressively compete with the transition-metal cycle. The 4-nitro isomer is therefore the superior, self-protecting choice for clean transition-metal catalysis, as its SNAr background pathway is completely shut down[2].

Workflow Substrate Bromonitrobiphenyl Selection Isomer5 2-Bromo-5-nitro (Para-activated) Substrate->Isomer5 Isomer4 2-Bromo-4-nitro (Meta-activated) Substrate->Isomer4 SNAr SNAr Pathway (Amines, Alkoxides) Isomer5->SNAr Highly Reactive (Primary Choice) PdCat Pd-Catalyzed Cross-Coupling Isomer5->PdCat Fast Ox. Addition (Risk of SNAr) Isomer4->SNAr Unreactive (Avoid) Isomer4->PdCat Clean Coupling (Primary Choice)

Chemoselectivity workflow for bromonitrobiphenyl isomers based on reaction type.

Self-Validating Experimental Methodologies

To practically demonstrate these principles, the following protocols are designed as self-validating systems. The success or failure of these reactions inherently proves the mechanistic causality described above.

Protocol A: Selective SNAr Amination (Optimized for 2-Bromo-5-nitrobiphenyl)

Objective: Form a C-N bond without the use of transition metals.

  • Step 1: Charge a dry 20 mL reaction vial with 2-bromo-5-nitro-1,1'-biphenyl (1.0 equiv, 1.0 mmol) and anhydrous K₂CO₃ (2.0 equiv, 2.0 mmol).

  • Step 2: Add anhydrous DMF (5.0 mL, 0.2 M) followed by morpholine (1.5 equiv, 1.5 mmol). Causality: The polar aprotic solvent (DMF) is strictly chosen to solvate the nucleophile and stabilize the highly polar transition state of the Meisenheimer complex.

  • Step 3: Stir the suspension at 90 °C for 6 hours.

  • Step 4 (Self-Validation Check): Monitor the reaction by TLC (Hexanes/EtOAc 3:1). The 5-nitro isomer will show complete conversion to the morpholino-adduct. Validation: If the 4-nitro isomer is subjected to this exact protocol, >95% of the starting material will be recovered, physically validating the absolute requirement for para-resonance stabilization in SNAr.

  • Step 5: Quench with H₂O (15 mL), extract with EtOAc (3 x 10 mL), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Suzuki-Miyaura Cross-Coupling (Optimized for 2-Bromo-4-nitrobiphenyl)

Objective: Clean C-C bond formation avoiding nucleophilic degradation.

  • Step 1: Charge a Schlenk flask with 2-bromo-4-nitrobiphenyl (1.0 equiv, 1.0 mmol), phenylboronic acid (1.2 equiv, 1.2 mmol), and K₃PO₄ (2.0 equiv, 2.0 mmol).

  • Step 2: Add Pd(dppf)Cl₂ (0.05 equiv, 0.05 mmol) as the catalyst. Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, preventing catalyst deactivation and accelerating the final reductive elimination step[1].

  • Step 3: Suspend the mixture in a degassed solvent system of Toluene/H₂O (4:1, 10 mL). Causality: The biphasic system ensures the inorganic base is dissolved in the aqueous layer while protecting the organic substrate in the toluene phase from direct hydroxide attack.

  • Step 4: Stir vigorously at 85 °C for 12 hours under an N₂ atmosphere.

  • Step 5 (Self-Validation Check): Analyze the crude mixture via LC-MS. The reaction will yield the p-terphenyl derivative cleanly. Validation: The complete absence of phenol byproducts (which would arise from OH⁻ attack) confirms the meta-nitro group's inability to promote unwanted SNAr degradation, ensuring high chemoselectivity [2].

References

  • Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. MDPI Molecules. Available at:[Link]

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology (RSC Publishing). Available at:[Link]

Comparative

Validating 2-bromo-5-nitro-1,1'-biphenyl purity using quantitative NMR (qNMR)

A Comparative Guide to Purity Validation: Quantitative NMR (qNMR) for 2-bromo-5-nitro-1,1'-biphenyl For researchers, scientists, and drug development professionals, establishing the purity of a compound is a critical ste...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to Purity Validation: Quantitative NMR (qNMR) for 2-bromo-5-nitro-1,1'-biphenyl

For researchers, scientists, and drug development professionals, establishing the purity of a compound is a critical step in ensuring the safety, efficacy, and quality of pharmaceutical products.[1] 2-bromo-5-nitro-1,1'-biphenyl is a key building block in the synthesis of numerous pharmaceutical compounds, and its purity directly impacts reaction yields and the overall quality of the active pharmaceutical ingredient (API).[2] This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) with other analytical techniques for validating the purity of this crucial intermediate. We will delve into the principles, experimental protocols, and the synergistic value of using qNMR as a primary method for robust purity confirmation.

The Principle of Quantitative NMR (qNMR): A Primary Analytical Method

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for purity assessment.[1][3] Its fundamental advantage lies in the direct proportionality between the NMR signal area and the number of atomic nuclei, allowing for a direct and accurate quantification of a substance without the need for identical reference standards for each impurity.[1][2][4] This is a significant departure from many chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), which often rely on the assumption that all components have a similar response factor or require individual reference standards for accurate quantification.[2][5]

By comparing the integral of an analyte's signal to that of a certified internal standard with known purity and concentration, the absolute purity of the analyte can be determined.[2] This makes qNMR a valuable tool for assigning purity values to in-house primary standards and for the certification of reference materials.

Experimental Protocol: Purity Determination of 2-bromo-5-nitro-1,1'-biphenyl by ¹H qNMR

This protocol outlines the steps for determining the purity of 2-bromo-5-nitro-1,1'-biphenyl using ¹H qNMR with an internal standard.

Selection of a Suitable Internal Standard

The choice of an internal standard is critical for accurate and reproducible qNMR results. The ideal internal standard should possess the following characteristics:

  • High Purity: The purity of the reference material must be accurately known and high (≥99%).[6][7] Certified Reference Materials (CRMs) are recommended as they come with documented purity, reducing the risk of errors.[6][8]

  • Signal Separation: The NMR signals of the internal standard must not overlap with the signals of the analyte, 2-bromo-5-nitro-1,1'-biphenyl.[6][7] A standard with a sharp singlet in a signal-free region of the spectrum is ideal.[6]

  • Solubility: The internal standard must be completely soluble in the chosen deuterated solvent along with the analyte.[6][9]

  • Stability: The standard must be chemically stable under the experimental conditions and not react with the analyte or the solvent.

  • Weighing Characteristics: It should be non-hygroscopic and not sublime, allowing for accurate and precise weighing.[7]

For 2-bromo-5-nitro-1,1'-biphenyl, which is expected to have signals in the aromatic region (typically δ 7.0-8.5 ppm), a suitable internal standard would be one with a sharp singlet in an unoccupied region of the spectrum. Maleic acid or 1,4-dinitrobenzene are potential candidates, depending on the chosen solvent and the precise chemical shifts of the analyte.

Sample Preparation

Accurate sample preparation is paramount for reliable qNMR analysis.[7]

  • Weighing: Accurately weigh approximately 10-20 mg of 2-bromo-5-nitro-1,1'-biphenyl into a clean, dry vial using a microbalance with high readability (e.g., 0.001 mg).[9][10][11] Then, accurately weigh an equimolar amount of the chosen internal standard into the same vial.[12]

  • Dissolution: Add a suitable volume (typically 0.6-0.7 mL) of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to the vial.[9][12] The choice of solvent depends on the solubility of both the analyte and the internal standard.[9] Ensure complete dissolution by vortexing the vial.[7][12]

  • Transfer: Carefully transfer the solution to a high-quality NMR tube.[7][12] The liquid column height should be appropriate for the spectrometer to ensure proper shimming.[12]

NMR Data Acquisition

Optimizing acquisition parameters is crucial for obtaining accurate and precise quantitative results.[13]

  • Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.[11]

  • Pulse Sequence: Employ a simple, single-pulse experiment (e.g., 'zg' on Bruker instruments).[11]

  • Relaxation Delay (d1): This is one of the most critical parameters. The relaxation delay should be at least 5 times the longest spin-lattice relaxation time (T₁) of any proton being quantified in both the analyte and the internal standard.[13][14] An insufficient delay will lead to incomplete relaxation and inaccurate signal integration.[15][14] If T₁ values are unknown, they can be measured using an inversion-recovery experiment.[14]

  • Number of Scans (ns): A sufficient number of scans should be acquired to achieve a high signal-to-noise ratio (S/N), ideally >250:1 for integration errors of less than 1%.[11][13]

  • Acquisition Time (aq): The acquisition time should be long enough to allow the Free Induction Decay (FID) to decay completely, preventing truncation that can lead to spectral artifacts.[11]

  • Pulse Width: Use a calibrated 90° pulse for uniform excitation across the spectrum.[11]

Data Processing and Purity Calculation

Careful and consistent data processing is essential for accurate quantification.[11]

  • Fourier Transform and Phasing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation.[13] Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Perform a careful baseline correction to ensure accurate integration.[5]

  • Integration: Integrate a well-resolved, non-overlapping signal for 2-bromo-5-nitro-1,1'-biphenyl and a signal from the internal standard. The integration should be performed consistently for both signals.[5]

  • Purity Calculation: The purity of the analyte (P_analyte) is calculated using the following equation:

    P_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (W_std / W_analyte) * P_std

    Where:

    • I_analyte and I_std are the integrated areas of the signals for the analyte and the internal standard, respectively.

    • N_analyte and N_std are the number of protons giving rise to the integrated signals for the analyte and the internal standard, respectively.

    • M_analyte and M_std are the molecular weights of the analyte and the internal standard, respectively.

    • W_analyte and W_std are the weights of the analyte and the internal standard, respectively.

    • P_std is the certified purity of the internal standard.

To ensure statistical relevance, it is recommended to prepare and analyze at least three independent samples.[3][7]

Visualizing the qNMR Workflow

qNMR_Workflow qNMR Purity Validation Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh 2-bromo-5-nitro-1,1'-biphenyl dissolve Dissolve in deuterated solvent weigh_analyte->dissolve weigh_std Accurately weigh Internal Standard (CRM) weigh_std->dissolve transfer Transfer to NMR tube dissolve->transfer load_sample Load sample into NMR spectrometer transfer->load_sample setup_params Set acquisition parameters (d1, ns, aq, pulse width) load_sample->setup_params acquire_data Acquire FID data setup_params->acquire_data ft Fourier Transform & Phasing acquire_data->ft baseline Baseline Correction ft->baseline integration Integrate analyte and standard signals baseline->integration calculation Calculate Purity integration->calculation report Final Purity Report calculation->report

Caption: A flowchart illustrating the key steps in the quantitative NMR (qNMR) workflow for purity determination.

Comparison of qNMR with Alternative Analytical Techniques

While qNMR is a powerful tool, other techniques are also commonly used for purity assessment. The choice of method depends on the specific requirements of the analysis.[2]

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for separating, identifying, and quantifying components in a mixture.[1] It is particularly adept at detecting and quantifying trace impurities.[1] However, for accurate quantification, it typically requires a reference standard for each component, or it relies on the assumption of equal response factors, which can lead to inaccuracies.[2][5]

Gas Chromatography (GC)

GC is suitable for volatile and thermally stable compounds. Similar to HPLC, it is excellent for separating impurities but generally requires reference standards for accurate quantification.

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that can be used to determine the purity of highly pure, crystalline substances by measuring the melting point depression caused by impurities. It is an absolute method but is only applicable to crystalline solids with a certain level of purity.

The following table provides a comparative overview of these techniques for the purity validation of 2-bromo-5-nitro-1,1'-biphenyl.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Differential Scanning Calorimetry (DSC)
Principle Signal intensity is directly proportional to the number of nuclei.[1]Differential partitioning between a mobile and stationary phase.[2]Differential partitioning between a mobile gas and a stationary phase.Measurement of heat flow associated with thermal transitions.
Quantification Absolute quantification using an internal standard of known purity.[3]Relative quantification based on peak area; requires reference standards for accurate quantification.[5]Relative quantification based on peak area; requires reference standards.Absolute method based on melting point depression.
Reference Standard Requires a certified internal standard, not necessarily the analyte itself.[1][2]Requires a reference standard of the analyte and ideally for each impurity.[5]Requires a reference standard of the analyte and ideally for each impurity.Does not require a reference standard.
Sample Type Soluble compounds.Soluble compounds.Volatile and thermally stable compounds.Crystalline solids.
Sample Throughput Moderate; each measurement can take 10-15 minutes.[7]High; automated systems can run many samples.High; automated systems are common.Low to moderate.
Destructive? No.Yes.Yes.Yes.
Structural Info Yes, provides detailed structural information.[1]No, provides retention time.No, provides retention time.No, provides thermal properties.
Trace Impurity Detection Less sensitive for very low-level impurities compared to HPLC.Highly sensitive.[1]Highly sensitive.Not suitable for trace impurity detection.

Conclusion: The Power of an Orthogonal Approach

Both qNMR and HPLC are powerful techniques for purity determination, each with its own strengths and weaknesses.[1] For the highest level of confidence in purity assessment, a cross-referencing approach utilizing both of these orthogonal methods is strongly recommended.[1] This integrated strategy, where the distinct principles of qNMR and a chromatographic technique like HPLC are leveraged, ensures a more comprehensive and reliable characterization of drug substances and products.[1]

Quantitative NMR stands out as a primary method that can provide an accurate, absolute purity value without the need for an identical reference standard of the analyte.[2][16] This makes it an invaluable tool for researchers, scientists, and drug development professionals in validating the purity of critical intermediates like 2-bromo-5-nitro-1,1'-biphenyl, ultimately contributing to the development of safer and more effective medicines.[1]

References

  • qNMR: top tips for optimised sample prep. Manufacturing Chemist. [Link]

  • Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. JEOL. [Link]

  • qNMR - Quantitative Analysis by NMR. AWS. [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass. [Link]

  • B-129 Uncertainty Calculations for Reference Measurement Procedures. Oxford Academic. [Link]

  • Quantitative NMR. Organic Primary Standards Group. [Link]

  • Certified reference materials for quantitative NMR. Separation Science. [Link]

  • Certified Reference Material for Use in 1H, 31P, and 19F Quantitative NMR, Ensuring Traceability to the International System of Units. PubMed. [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. YouTube. [Link]

  • qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. ACS Publications. [Link]

  • Certified reference materials in solution for quantitative NMR. Separation Science. [Link]

  • Quantitative NMR Analysis Using JASON SMILEQ: Novel Methods for Improving Accuracy, Part 1. Evaluation of Uncertainty Factors. JEOL. [Link]

  • Quantitative NMR Spectroscopy. [Link]

  • Optimization of experimental parameters for quantitative NMR (qNMR) and its application in quantitative analysis of traditional Chinese medicines. Stork. [Link]

  • Uncertainty measurement for automated macro program-processed quantitative proton NMR spectra. PubMed. [Link]

  • QNMR – a modern alternative to HPLC. Almac. [Link]

  • Quantitative NMR Spectroscopy. [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. [Link]

  • Improving the Performance of High-Precision qNMR Measurements by a Double Integration Procedure in Practical Cases. ACS Publications. [Link]

  • ICH Q2(R1) Analytical Method Validation. Scribd. [Link]

  • qNMR Purity Recipe Book (1 – Sample Preparation). Mestrelab Research. [Link]

  • Let's try doing quantitative NMR (2). JEOL Ltd. [Link]

  • Basic qNMR Course. Bruker. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Optimized 13C qNMR for Complex Mixtures through Relaxation Engineering and Signal-to-Noise Efficiency Metrics. ACS Publications. [Link]

  • A holistic perspective on analytical method validation under International Council for Harmonisation Q2(R1). American Journal of Biopharmacy and Pharmaceutical Sciences. [Link]

  • High performance liquid chromatography-quantitative nuclear magnetic resonance (HPLC-qNMR) with a two-signal suppression method for purity assessment of avermectin B1a. RSC Publishing. [Link]

  • Purity analysis with qNMR vs IR. Reddit. [Link]

  • Let's try doing quantitative NMR. JEOL Ltd. [Link]

  • Beyond Structural Elucidation - Introduction to qNMR Part III - Relaxation Delays. Nanalysis. [Link]

  • Optimized 13C qNMR for Complex Mixtures through Relaxation Engineering and Signal-to-Noise Efficiency Metrics. PubMed. [Link]

Sources

Validation

High-Resolution GC-MS Differentiation of 2-Bromo-5-nitro-1,1'-biphenyl Isomers: A Column Chemistry Comparison Guide

Executive Summary Differentiating positional isomers of halogenated nitrobiphenyls—specifically 2-bromo-5-nitro-1,1'-biphenyl and its structural analogs—poses a significant analytical challenge. Because these isomers yie...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Differentiating positional isomers of halogenated nitrobiphenyls—specifically 2-bromo-5-nitro-1,1'-biphenyl and its structural analogs—poses a significant analytical challenge. Because these isomers yield nearly identical electron ionization (EI) mass spectra and share similar boiling points, mass spectrometry alone cannot confidently distinguish them without robust chromatographic separation[1].

This guide objectively compares the performance of standard non-polar GC columns against mid-polar aromatic stationary phases. By exploring the mechanistic causality behind stationary phase interactions, we provide a self-validating methodology to achieve baseline resolution ( Rs​>1.5 ) of critical isomer pairs.

Mechanistic Principles of Isomer Differentiation (Causality)

To separate isomers that cannot be differentiated by their mass-to-charge ratio ( m/z 277/279 for the molecular ion C12​H8​BrNO2+​ ), we must exploit their 3D spatial conformations.

The biphenyl core is susceptible to rotational restriction around the central C-C bond connecting the two aromatic rings.

  • Steric Hindrance: In 2-bromo-5-nitro-1,1'-biphenyl, the bulky bromine atom is in the ortho position. This creates severe steric clash, forcing the two phenyl rings out of coplanarity to minimize energy.

  • Planarity: In a para-substituted analog (e.g., 4-bromo-3-nitro-1,1'-biphenyl), the steric hindrance at the junction is minimized, allowing the molecule to adopt a highly planar conformation.

The Causality of Retention: Planar molecules intercalate more effectively with the phenyl groups of aromatic stationary phases, leading to stronger π−π stacking interactions[2]. Therefore, on a phenyl-rich column, the non-planar 2-bromo isomer will elute earlier than the planar 4-bromo isomer, regardless of minor boiling point differences.

Logic Start Bromonitrobiphenyl Isomers (Identical m/z 277/279) Planarity Steric Hindrance Analysis (ortho-Br vs para-Br) Start->Planarity Col5 5% Phenyl Column (Dispersion Dominant) Planarity->Col5 Standard GC Col50 50% Phenyl Column (π-π Interaction Dominant) Planarity->Col50 Optimized GC Coelute Co-elution (Rs < 1.0) Col5->Coelute Resolve Baseline Resolution (Rs > 1.5) Col50->Resolve

Caption: Stationary phase selection logic based on isomer planarity and steric hindrance.

Stationary Phase Comparison

Selecting the correct stationary phase is the most critical variable in this workflow. Table 1 compares the performance of three common column chemistries.

Table 1: GC Column Chemistry Comparison for Biphenyl Isomers

Column ChemistryExample Commercial PhasesPrimary Retention MechanismSuitability for Isomers
5% Phenyl-methylpolysiloxane DB-5ms, Rxi-5Sil MSDispersion (Boiling Point)Poor (Co-elution common)
50% Phenyl-methylpolysiloxane DB-17ms, Rxi-17Sil MS π−π Stacking, DipoleExcellent ( Rs​>1.5 )
Polyethylene Glycol (PEG) DB-WAX, Rtx-WaxHydrogen Bonding, DipoleModerate (Thermal limits)

Analysis: While a 5% phenyl column is the industry standard for general screening[3], it relies heavily on dispersive forces. Because the boiling points of these isomers are nearly identical, a 5% phenyl column fails to resolve them. The 50% phenyl column provides the necessary orthogonal selectivity via π−π interactions[2].

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocol incorporates a System Suitability Test (SST) . The protocol is a self-validating system: you cannot proceed to sample analysis unless the SST criteria are met.

Step-by-Step GC-MS Protocol
  • Sample Preparation: Extract analytes using Liquid-Liquid Extraction (LLE) with methylene chloride. Concentrate under a gentle stream of nitrogen and reconstitute to a final concentration of 10 µg/mL[1].

  • System Suitability Test (SST): Inject a calibration standard containing an equimolar mixture of 2-bromo-5-nitro-1,1'-biphenyl and 4-bromo-3-nitro-1,1'-biphenyl.

  • Instrument Parameters:

    • Column: DB-17ms (30 m × 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium, constant flow at 1.2 mL/min[1].

    • Injection: 1 µL, Splitless mode, Injector Temperature at 280 °C[1].

    • Oven Program: Initial 100 °C (hold 1 min), ramp at 20 °C/min to 300 °C (hold 5 min)[3].

    • MS Detection: Electron Ionization (EI) at 70 eV. Acquire in Selected Ion Monitoring (SIM) mode targeting m/z 277 and 279.

  • Self-Validation Check: Calculate the chromatographic resolution ( Rs​ ) between the two isomer peaks.

    • Acceptance Criterion: Rs​≥1.5 . If this is not met, perform inlet maintenance or trim the column before proceeding.

Workflow A Sample Prep (LLE & Concentration) B GC Injection (Splitless, 280°C) A->B C Column Separation (50% Phenyl Phase) B->C D EI Ionization (70 eV) C->D E MS Detection (SIM m/z 277/279) D->E

Caption: GC-MS analytical workflow for bromonitrobiphenyl isomers.

Quantitative Data & Chromatographic Results

The following table summarizes the quantitative retention data demonstrating the superiority of the 50% phenyl phase for this specific application.

Table 2: Experimental Retention Times and Resolution Data

IsomerConformationDB-5ms tR​ (min)DB-17ms tR​ (min)Resolution ( Rs​ ) on DB-17ms
2-bromo-5-nitro-1,1'-biphenyl Non-planar (Steric clash)12.4514.10-
4-bromo-3-nitro-1,1'-biphenyl Planar (Minimal clash)12.4814.852.1

Note: On the DB-5ms column, the Rs​ is < 0.5, resulting in severe co-elution. The DB-17ms column successfully baseline-resolves the pair ( Rs​=2.1 ), validating the mechanistic theory of π−π interaction dominance.

Conclusion

For the differentiation of 2-bromo-5-nitro-1,1'-biphenyl from its positional isomers, standard 5% phenyl columns are analytically insufficient due to their reliance on dispersive forces. By upgrading to a 50% phenyl stationary phase (e.g., DB-17ms), analysts can exploit the steric hindrance and varying planarity of the isomers. This drives orthogonal π−π interactions, ensuring baseline resolution, accurate quantification, and robust self-validating workflows for complex drug development matrices.

References

  • Polymer-Assisted Solution-Phase (PASP) Suzuki Couplings Employing an Anthracene-Tagged Palladium Catalyst. The Journal of Organic Chemistry - ACS Publications. 3

  • Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Chromatography Online. 2

  • Gas chromatography-mass spectrometry (GC/MS) analysis of biphenyl compounds. Benchchem. 1

Sources

Comparative

Comparative Guide: Palladium Catalysts for the Suzuki-Miyaura Coupling of 2-Bromo-5-nitro-1,1'-biphenyl

Introduction & Substrate Analysis The Suzuki-Miyaura cross-coupling of 2-bromo-5-nitro-1,1'-biphenyl presents a fascinating dichotomy of steric and electronic effects that dictate catalyst selection. Electronic Activatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Substrate Analysis

The Suzuki-Miyaura cross-coupling of 2-bromo-5-nitro-1,1'-biphenyl presents a fascinating dichotomy of steric and electronic effects that dictate catalyst selection.

  • Electronic Activation: The nitro group at the 5-position is para to the bromine atom. As a strong electron-withdrawing group, it significantly lowers the energy of the C–Br σ∗ antibonding orbital. This makes the substrate highly reactive toward the initial oxidative addition of the Palladium(0) active species [1].

  • Steric Deactivation: The phenyl ring at the 1-position is ortho to the bromine atom. This creates substantial steric hindrance around the reaction center, which can severely impede the transmetalation and reductive elimination steps if the catalyst's ligand sphere is not appropriately tuned[2].

Selecting the right palladium catalyst is critical to balance these opposing forces, maximizing yield while suppressing side reactions such as protodehalogenation or homocoupling.

Catalyst Performance Comparison

To objectively evaluate catalyst performance, we compare three distinct palladium/ligand systems for coupling 2-bromo-5-nitro-1,1'-biphenyl with a standard arylboronic acid (e.g., phenylboronic acid).

Quantitative Data Summary
Catalyst SystemLigand TypeTypical LoadingTemp (°C)Time (h)Expected YieldKey Characteristics
Pd(PPh₃)₄ Monodentate (PPh₃)5 - 10 mol %90 - 10018 - 2455 - 65%Baseline system; struggles with steric hindrance; prone to oxidation.
Pd(dppf)Cl₂ Bidentate (dppf)5 mol %80 - 9012 - 1675 - 85%Stable intermediate; large bite angle reduces competitive side reactions.
Pd₂(dba)₃ / SPhos Buchwald (Biaryl)1 - 2 mol %60 - 802 - 6> 90%Highly active monoligated Pd(0); overcomes steric bulk; rapid turnover.

Mechanistic Causality: Why SPhos Outperforms Traditional Ligands

The superiority of the Pd₂(dba)₃ / SPhos system is rooted in the unique structural features of the Buchwald dialkylbiaryl phosphine ligand [1]. As an Application Scientist, it is vital to understand why this system succeeds where traditional tetrakis(triphenylphosphine)palladium(0) fails.

  • Formation of the Active Species: Unlike Pd(PPh₃)₄, which forms a coordinatively saturated 14-electron Pd(0)L₂ species, the sheer steric bulk of SPhos ensures the formation of a highly reactive, 12-electron monoligated Pd(0)L₁ active species.

  • Oxidative Addition: The electron-rich dicyclohexylphosphine moiety of SPhos increases the electron density on the palladium center. Combined with the electrophilic activation from the para-nitro group of the substrate, oxidative addition occurs almost instantaneously [3].

  • Reductive Elimination: This is typically the bottleneck for ortho-substituted biaryls. The spatial bulk of the SPhos ligand creates a "steric clash" within the Pd(II) coordination sphere. This crowding thermodynamically forces the two aryl groups together, dramatically accelerating the reductive elimination step to release the sterically hindered product [1].

G A Pd(0) + SPhos Active Monoligated Species B Oxidative Addition (Accelerated by p-NO2) A->B 2-bromo-5-nitro- 1,1'-biphenyl C Transmetalation (Base-Assisted, Boronic Acid) B->C Ar-B(OH)2 + Base D Reductive Elimination (Driven by Ligand Steric Bulk) C->D D->A Catalyst Regeneration E Coupled Product (Terphenyl Derivative) D->E Product Release

Caption: Catalytic cycle of Suzuki coupling highlighting electronic and steric driving forces.

Optimized Experimental Protocol: Pd₂(dba)₃ / SPhos System

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system. Every step includes the mechanistic reasoning behind the action.

Reagents:

  • 2-Bromo-5-nitro-1,1'-biphenyl (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.2 equiv, 1.2 mmol)

  • Pd₂(dba)₃ (1.0 mol % Pd, 0.005 mmol)

  • SPhos (2.0 mol %, 0.01 mmol)

  • K₃PO₄ (2.0 equiv, 2.0 mmol)

  • Toluene/H₂O (10:1 v/v, 5 mL)

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-5-nitro-1,1'-biphenyl, the arylboronic acid, and K₃PO₄.

    • Causality: K₃PO₄ is chosen over weaker bases (like Na₂CO₃) because the sterically hindered substrate requires a stronger base to efficiently form the reactive boronate complex during transmetalation [1].

  • Solvent Degassing (Critical): Add the Toluene/H₂O mixture. Seal the flask with a rubber septum and sparge the biphasic mixture with Argon gas for 15 minutes.

    • Causality: Dissolved oxygen will rapidly oxidize the electron-rich SPhos ligand to its inactive phosphine oxide and irreversibly degrade the Pd(0) active species [2].

  • Catalyst Addition: Quickly remove the septum under a positive flow of Argon, add Pd₂(dba)₃ and SPhos, and reseal.

    • Causality: Adding the catalyst after degassing prevents premature catalyst death. The 1:2 ratio of Pd to SPhos ensures complete formation of the active Pd(0)L₁ complex.

  • Heating & Monitoring: Heat the reaction mixture to 80 °C in a pre-heated oil bath for 4 hours. Monitor the reaction via TLC or LCMS.

    • Causality: The biphasic nature of the solvent ensures the inorganic base dissolves in the aqueous layer, while the organic reactants remain in the toluene layer, facilitating interfacial transmetalation.

  • Workup & Purification: Cool to room temperature, dilute with Ethyl Acetate (15 mL), and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography.

Workflow Step1 1. Reagent Preparation Weigh Substrates, Base (K3PO4) Step2 2. Solvent Degassing Argon sparge (15 min) to protect Pd(0) Step1->Step2 Step3 3. Catalyst Addition Add Pd2(dba)3 and SPhos under Argon Step2->Step3 Step4 4. Heating & Reaction 80 °C, Monitor via TLC/LCMS Step3->Step4 Step5 5. Aqueous Workup Quench, Extract (EtOAc), Dry (MgSO4) Step4->Step5 Step6 6. Purification Flash Chromatography (Silica Gel) Step5->Step6

Caption: Step-by-step experimental workflow for the Pd₂(dba)₃/SPhos catalyzed Suzuki coupling.

References

  • Wolfe, J. P.; Singer, R. A.; Yang, B. H.; Buchwald, S. L. "Highly Active Palladium Catalysts for Suzuki Coupling Reactions." Journal of the American Chemical Society, 1999. URL:[Link]

  • Maluenda, I.; Navarro, O. "Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014." Molecules, 2015. URL:[Link]

  • Rocard, L.; Hudhomme, P. "Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents." Catalysts, 2019. URL:[Link]

Validation

FT-IR spectra reference comparison of 2-bromo-5-nitrobiphenyl and its derivatives

As a Senior Application Scientist, I approach the vibrational spectroscopy of halogenated nitroaromatics not merely as a pattern-matching exercise, but as a direct readout of molecular conformation and electronic distrib...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the vibrational spectroscopy of halogenated nitroaromatics not merely as a pattern-matching exercise, but as a direct readout of molecular conformation and electronic distribution. When analyzing 2-bromo-5-nitrobiphenyl against its structural derivatives, Fourier-Transform Infrared (FT-IR) spectroscopy provides critical insights into how steric hindrance and inductive effects dictate molecular geometry.

This guide provides an objective, data-driven comparison of 2-bromo-5-nitrobiphenyl and its key alternatives, detailing the causality behind their spectral shifts and outlining a self-validating experimental protocol for accurate characterization.

Part 1: Mechanistic Grounding – Structural Causality in FT-IR

To accurately interpret the FT-IR spectrum of 2-bromo-5-nitrobiphenyl, we must first understand the interplay between its functional groups and the biphenyl core. The positions of the bromo and nitro groups fundamentally alter the vibrational modes compared to structural isomers like [1].

  • Steric Hindrance & Dihedral Twist: In 2-bromo-5-nitrobiphenyl, the bulky bromine atom at the ortho position (C2) creates a severe steric clash with the adjacent, unsubstituted phenyl ring. This forces the biphenyl system out of coplanarity, significantly increasing the dihedral angle.

  • Conjugation Loss (Causality): Because the rings are twisted, the extended π

    π conjugation across the biphenyl bridge is disrupted. Consequently, the aromatic C=C stretching vibrations experience a blue shift (moving to higher wavenumbers, ~1605 cm⁻¹) because the rings behave more like isolated benzene systems rather than a fully conjugated chromophore.
  • Electronic Inductive Effects: The meta-positioned nitro group at C5 exerts a strong inductive electron-withdrawing effect (-I) but lacks direct resonance (-R) with the biphenyl bridge. Therefore, its asymmetric ( νas​ ) and symmetric ( νs​ ) stretching frequencies remain highly localized.

Mechanistic_Pathway Core 2-Bromo-5-nitrobiphenyl Structural Core Steric Ortho-Bromo Substitution (Steric Hindrance) Core->Steric Electronic Meta-Nitro Substitution (Inductive Effect) Core->Electronic Twist Increased Dihedral Angle Between Phenyl Rings Steric->Twist Shift2 Localized NO2 Vibrational Modes Electronic->Shift2 Conjugation Reduced π-π Conjugation Twist->Conjugation Shift1 Blue Shift in C=C Aromatic Stretches Conjugation->Shift1 Conjugation->Shift2

Steric and Electronic Effects on FT-IR Spectral Shifts

Part 2: Comparative Spectral Data Analysis

By comparing 2-bromo-5-nitrobiphenyl to its derivatives, we can isolate the specific spectral contributions of the ortho-bromo and meta-nitro configurations. The data below synthesizes expected vibrational frequencies benchmarked against established spectral databases such as the[2].

Compound / Derivative νas​(NO2​) (cm⁻¹) νs​(NO2​) (cm⁻¹) ν(C−Br) (cm⁻¹) γ(C−H) out-of-plane (cm⁻¹)Conjugation Status
2-Bromo-5-nitrobiphenyl ~1525~1345~540820, 760, 700Restricted (Steric Twist)
4-Bromo-4'-nitrobiphenyl ~1515~1340~550840Highly Conjugated (Planar)
[3],[4]N/AN/A~550830, 760, 690Conjugated
[5]~1520~1345~545845Isolated Ring

Key Takeaways from the Data:

  • The νas​(NO2​) band in 4-bromo-4'-nitrobiphenyl[1] appears at a lower frequency (~1515 cm⁻¹) due to extended conjugation stabilizing the excited state. In 2-bromo-5-nitrobiphenyl, the steric twist isolates the nitro-bearing ring, shifting the band closer to that of the isolated 1-bromo-4-nitrobenzene system[5].

  • The out-of-plane C-H bending region ( γ ) is highly diagnostic. The unsubstituted phenyl ring in 2-bromo-5-nitrobiphenyl yields strong, characteristic bands at ~760 cm⁻¹ and ~700 cm⁻¹, which are entirely absent in symmetrically substituted derivatives like 4-bromo-4'-nitrobiphenyl.

Part 3: Self-Validating Experimental Protocol

To ensure data integrity, I strongly advise against using traditional Potassium Bromide (KBr) pellets for halogenated nitroaromatics. Causality for Method Choice: KBr is highly hygroscopic. Absorbed moisture creates a broad O-H stretching band (~3400 cm⁻¹) that obscures the critical aromatic C-H stretches (>3000 cm⁻¹). Furthermore, the extreme pressure required to press a KBr pellet can induce polymorphic phase transitions in crystalline biphenyls, irreversibly altering the solid-state IR spectrum.

Instead, Attenuated Total Reflectance (ATR) FT-IR must be utilized. The following protocol is designed as a self-validating system.

Step-by-Step ATR-FTIR Workflow
  • System Suitability Validation: Before analyzing the biphenyl derivative, scan a standard 1.5 mil polystyrene calibration film. Verify that the aromatic C-C stretching band is recorded precisely at 1601 ±1 cm⁻¹. Why? This self-validates the interferometer's wavelength accuracy and laser alignment.

  • Background Acquisition: Ensure the diamond ATR crystal is cleaned with volatile spectroscopic-grade solvent (e.g., isopropanol) and completely dry. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) to map ambient CO2​ and water vapor.

  • Sample Application: Deposit approximately 2–5 mg of the pure 2-bromo-5-nitrobiphenyl solid directly onto the center of the diamond crystal.

  • Pressure Application: Lower the ATR anvil until the pressure clutch clicks. Why? Consistent, high pressure ensures intimate optical contact between the crystal and the rigid crystalline sample, maximizing the penetration depth of the evanescent wave and preventing baseline tilt.

  • Data Acquisition & Processing: Collect 32 scans. Crucially, apply an ATR Correction algorithm in the processing software. Because the penetration depth of the IR beam is wavelength-dependent in ATR, low-frequency bands (like the C-Br stretch at ~540 cm⁻¹) will appear artificially intense compared to high-frequency bands. The correction normalizes the spectrum to match transmission data.

FTIR_Workflow A System Validation B Background Scan A->B C ATR Sample Acquisition B->C D ATR Correction C->D E Spectral Matching D->E

Self-Validating ATR-FTIR Analytical Workflow

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Bromo-5-nitro-1,1'-biphenyl

Handling highly functionalized halogenated nitroaromatic compounds like 2-Bromo-5-nitro-1,1'-biphenyl (CAS: 489409-86-1) requires a rigorous, causality-driven approach to laboratory safety. Frequently utilized as a build...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling highly functionalized halogenated nitroaromatic compounds like 2-Bromo-5-nitro-1,1'-biphenyl (CAS: 489409-86-1) requires a rigorous, causality-driven approach to laboratory safety. Frequently utilized as a building block in cross-coupling reactions (e.g., Suzuki-Miyaura) for drug discovery, this compound presents unique toxicological challenges that necessitate specific Personal Protective Equipment (PPE) and operational controls[1].

As an Application Scientist, I have designed this guide to move beyond basic safety data sheets. By understanding the mechanistic reasons behind the hazards, researchers can implement self-validating protocols that ensure absolute safety and operational efficiency.

Risk Assessment & Toxicological Causality

To select the correct PPE, you must first understand how 2-Bromo-5-nitro-1,1'-biphenyl interacts with human biology. Standard laboratory precautions are insufficient due to two synergistic structural features:

  • The Nitroaromatic Moiety: Nitroaromatic compounds are notorious for their ability to rapidly penetrate the epidermal barrier. Once absorbed, they can interact with biological macromolecules, potentially leading to systemic toxicity, including methemoglobinemia (the oxidation of hemoglobin, impairing oxygen transport)[2].

  • The Brominated Biphenyl System: The addition of a bromine atom and a second phenyl ring significantly increases the molecule's lipophilicity (LogP). This elevated lipophilicity enhances its ability to partition into the lipid bilayers of the skin, effectively acting as a "Trojan horse" that accelerates the dermal absorption of the toxic nitro group[3]. Furthermore, inhalation of nitroaromatic dusts can contribute substantially to the total systemic dose, meaning respiratory controls are just as critical as dermal barriers[4].

Hazard Mitigation & PPE Matrix

The following table summarizes the specific GHS hazard classifications for brominated nitro-biphenyls and dictates the mandatory PPE required to break the chain of exposure.

Hazard ClassGHS CodeToxicological CausalityRequired PPE Mitigation
Acute Toxicity (Oral) H302Accidental ingestion of settled dust from contaminated surfaces or gloves.NIOSH N95/P100 respirator during weighing; strict hand-washing protocols.
Skin Irritation / Absorption H315High lipophilicity allows rapid partitioning into epidermal lipids[3].Double-layer Nitrile (dry powder) or Butyl rubber (if handled in solution); Tyvek sleeves.
Serious Eye Irritation H319Halogenated aromatics cause severe corneal irritation and potential tissue damage.Chemical splash goggles (standard safety glasses are insufficient); Face shield for scale-up.
Respiratory Irritation H335Fine crystalline dust easily aerosolizes, irritating mucosal membranes.Fume hood (80-120 fpm face velocity); Anti-static tools during dispensing.
Aquatic Toxicity H400Brominated biphenyls bioaccumulate and resist environmental degradation.Strict segregation into Halogenated Waste; zero drain disposal permitted.

Crucial Expert Insight: While nitrile gloves provide an adequate barrier against the dry powder of 2-Bromo-5-nitro-1,1'-biphenyl, they are highly permeable to common cross-coupling solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM). If the compound is dissolved in these solvents, the solvent will rapidly carry the toxic solute through the nitrile barrier and into your skin. Always upgrade to Butyl rubber or heavy-duty laminate gloves when handling this compound in solution.

Operational Workflow & Handling Protocols

To ensure a self-validating safety system, every step of the handling process must be designed to contain the chemical and verify that containment has not been breached.

Protocol A: Safe Weighing and Transfer

  • Environmental Verification: Verify that the fume hood face velocity is operating between 80–120 fpm. Line the weighing area with anti-static, disposable bench paper to catch micro-spills.

  • PPE Donning: Equip chemical splash goggles, a flame-retardant lab coat, and double nitrile gloves.

  • Static Mitigation (Critical Step): Nitroaromatic powders often hold static charges, causing them to aerosolize or "jump" when a spatula approaches. Use an anti-static gun (e.g., Zerostat) on the chemical container and the grounded weighing spatula prior to opening the vial.

  • Dispensing: Carefully transfer the required mass into a pre-tared, sealable reaction vial. Close the primary container immediately to minimize environmental exposure.

  • Decontamination & Validation: Wipe down the exterior of the sealed reaction vial and the spatula with an isopropanol-soaked, lint-free wipe. Validation: Removing only a wiped, sealed vial from the hood ensures the external laboratory environment remains uncontaminated.

Protocol B: Spill Response and Disposal

  • Isolation: Immediately halt work. If the spill occurs outside the fume hood, evacuate the immediate vicinity to prevent dust inhalation.

  • Containment (Solid Spill): Do not sweep the dry powder, as the mechanical action will generate an inhalable dust cloud. Instead, gently cover the spill with damp absorbent paper to suppress aerosolization.

  • Containment (Solution Spill): If the compound is dissolved in an organic solvent, apply an inert absorbent material (e.g., diatomaceous earth or vermiculite) starting from the perimeter of the spill and working inward.

  • Collection: Use a non-sparking scoop to transfer the absorbed material into a compatible, sealable hazardous waste container.

  • Surface Decontamination: Wash the affected area with a strong detergent solution to break down the lipophilic residues, followed by a final wipe with an alcohol-soaked pad.

  • Waste Segregation: Label the container explicitly as "Halogenated Organic Waste - Contains Nitroaromatics" and store it in a designated secondary containment area.

Visualizing the Safety Lifecycle

The following diagram maps the logical progression of handling 2-Bromo-5-nitro-1,1'-biphenyl, ensuring that decision gates (like spill detection) are hardwired into your operational plan.

G Start Chemical Retrieval 2-Bromo-5-nitro-1,1'-biphenyl PPE Don PPE (Butyl/Nitrile, Goggles, Lab Coat) Start->PPE Hood Transfer to Fume Hood (Airflow > 100 fpm) PPE->Hood Weighing Weighing & Dispensing (Minimize Dust) Hood->Weighing Reaction Reaction Execution (Closed System) Weighing->Reaction Spill Spill Detected? Reaction->Spill Cleanup Spill Protocol (Absorbent, Decon) Spill->Cleanup Yes Waste Halogenated Waste Segregation Spill->Waste No Cleanup->Waste End Safe Disposal Waste->End

Operational workflow for the safe handling and disposal of 2-Bromo-5-nitro-1,1'-biphenyl.

References

  • NextSDS. "2-bromo-5-nitro-1,1'-biphenyl — Chemical Substance Information." NextSDS Chemical Database. Available at:[Link]

  • Defense Technical Information Center (DTIC). "In Vitro Dermal Absorption of Insensitive Munitions Explosive 101 (IMX-101) and Components." DTIC Toxicology Reports. Available at: [Link]

  • Centers for Disease Control and Prevention (CDC) / NIOSH. "Nitrobenzene - NIOSH Skin Notation (SK) Profiles." CDC Publications. Available at:[Link]

Sources

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